molecular formula C8H12ClNO2S B1302897 (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride CAS No. 332061-90-2

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride

Cat. No.: B1302897
CAS No.: 332061-90-2
M. Wt: 221.71 g/mol
InChI Key: DPMHHGFSWLCCBH-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2S and its molecular weight is 221.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMHHGFSWLCCBH-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375862
Record name (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-90-2
Record name (3S)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride, a critical chiral beta-amino acid building block used in peptidomimetic drug discovery.

CAS Registry Number: 270065-91-3 (often used for free acid/salt interchangeably; specific salt properties detailed below) Synonyms: (S)-


-Homothiophenylalanine hydrochloride; L-

-HomoAla(2-thienyl)-OH[1]·HCl Chemical Formula:

Molecular Weight: 221.70 g/mol (Salt); 185.24 g/mol (Free Acid)

Introduction & Therapeutic Significance

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride is a non-proteinogenic


-amino acid. Structurally, it is the 

-homolog of L-2-thienylalanine.[2] The insertion of a methylene group (

) into the backbone confers unique conformational stability to peptides, making this compound a high-value intermediate in the synthesis of peptidomimetics .

Unlike natural


-amino acids, 

-amino acids like this compound are resistant to proteolytic degradation by endogenous peptidases. This property is exploited in the development of stable pharmaceutical agents, particularly:
  • Integrin Antagonists: Used in anti-thrombotic and anti-angiogenic therapies.

  • Neurological Modulators: The thiophene ring acts as a bioisostere for the phenyl ring (phenylalanine), modifying lipophilicity and receptor binding affinity without significantly altering steric bulk.

Physicochemical Characterization

The following data represents the specific physical properties of the hydrochloride salt form, which is the preferred form for storage and synthesis due to enhanced stability compared to the zwitterionic free acid.

Table 1: Core Physical Properties
PropertyValue / DescriptionCondition / Note
Physical State Solid PowderCrystalline or amorphous solid
Color Off-white to pale yellowOxidation of thiophene may darken color over time
Melting Point 176 – 182 °C Decomposition often observed near melt
Optical Rotation

Concentration (

) in DMF
Hygroscopicity Moderate to HighHCl salts are prone to moisture uptake
Solubility High: Water, DMSO, MethanolLow: DCM, Ethyl Acetate, HexanesPolar protic/aprotic solvents required
pKa (Calculated) Carboxyl: ~3.5Amine: ~9.8

-amino acids are slightly more basic than

-analogs

Critical Note on CAS Numbers: Databases frequently conflate the CAS 270065-91-3 between the free acid and the hydrochloride salt. Researchers must verify the stoichiometry (


 vs 

) before calculating molar equivalents for reactions.

Structural Analysis & Spectroscopy

The compound features a chiral center at the C3 position (beta-position) and a thiophene heteroaromatic side chain.

NMR Signature (Predicted in or )
  • Thiophene Ring: Three aromatic protons appearing as multiplets between

    
     6.9 and 7.4 ppm. The sulfur atom induces a characteristic downfield shift compared to a phenyl ring.
    
  • Chiral Methine (

    
    ):  A multiplet at 
    
    
    
    3.6 – 3.9 ppm.
  • Methylene Groups:

    • 
      -protons (
      
      
      
      ): Diastereotopic protons appearing as two doublets of doublets (dd) around
      
      
      2.4 – 2.7 ppm.
    • Side-chain protons (

      
      ): Multiplets around 
      
      
      
      3.0 – 3.3 ppm.
Stability Profile

The thiophene ring is electron-rich, making it susceptible to electrophilic attack and oxidation.

  • Acid Stability: The HCl salt is stable in acidic media.

  • Oxidative Stability: Avoid strong oxidizing agents (e.g., peroxides, permanganates) which can oxidize the thiophene sulfur to a sulfoxide or sulfone.

  • Photostability: Store in amber vials; thiophene derivatives can undergo slow photodegradation.

Synthesis & Manufacturing Workflow

The authoritative route for synthesizing enantiopure


-amino acids is the Arndt-Eistert Homologation  of the corresponding 

-amino acid. This method preserves the stereochemistry of the starting material.[3]
Reaction Pathway[3][6]
  • Starting Material: N-protected L-2-Thienylalanine (e.g., Boc-L-2-Thienylalanine).

  • Activation: Formation of a mixed anhydride using isobutyl chloroformate.

  • Diazotization: Reaction with diazomethane to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to yield the

    
    -amino acid backbone.
    
  • Deprotection: Removal of the Boc group using HCl/Dioxane to yield the final Hydrochloride salt.

SynthesisWorkflow Figure 1: Arndt-Eistert Homologation Route for Beta-Amino Acid Synthesis Start L-2-Thienylalanine (Alpha-Amino Acid) Step1 N-Protection (Boc-Anhydride) Start->Step1 Step2 Activation (Isobutyl Chloroformate) Step1->Step2 Step3 Diazoketone Formation (Diazomethane) Step2->Step3 Formation of reactive intermediate Step4 Wolff Rearrangement (Ag benzoate / Heat) Step3->Step4 Homologation (+1 Carbon) Step5 Acid Deprotection (4N HCl in Dioxane) Step4->Step5 Boc Removal Final (S)-3-Amino-4-(2-thienyl) butanoic acid HCl Step5->Final Crystallization

Caption: Figure 1 illustrates the stereoconservative conversion of the alpha-amino acid precursor to the target beta-amino acid salt.

Handling and Storage Protocols

To maintain the integrity of the hydrochloride salt, strict adherence to the following protocols is required.

Storage Conditions
  • Temperature: Refrigerate at +2°C to +8°C . Long-term storage at -20°C is recommended for high-purity standards.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent moisture absorption and oxidative yellowing.

  • Desiccation: The container must be tightly sealed. The HCl salt is hygroscopic; exposure to humid air will lead to clumping and hydrolysis risks.

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95 type) when handling the powder to prevent inhalation.

Experimental Protocol: Analytical Verification

Objective: To verify the identity and purity of the (S)-enantiomer.

Method: HPLC Analysis (Chiral)[7]
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for amino acids).

  • Mobile Phase: Acetonitrile : Water (containing 50mM

    
     or similar acidic buffer) to suppress ionization of the carboxylic acid.
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 235 nm (Thiophene absorption maximum).

  • Expected Result: The (S)-enantiomer should elute as a single sharp peak. The presence of the (R)-enantiomer indicates racemization during the Wolff rearrangement step.

Method: Solubility Test
  • Weigh 10 mg of the sample.

  • Add 1 mL of HPLC-grade water.

  • Vortex for 30 seconds.

  • Observation: Solution should be clear and colorless. Turbidity implies the presence of free acid (incomplete salt formation) or organic impurities.

References

  • Seebach, D., et al. (1996). Synthesis of beta-Amino Acids and Their Incorporation into Peptides. Helvetica Chimica Acta, 79(4), 913-941. (Foundational text on Arndt-Eistert synthesis of beta-amino acids).
  • PubChem. (n.d.).[4] Compound Summary for CAS 270065-91-3. National Library of Medicine.[4] Retrieved from [Link]

Sources

Technical Guide: (2-Thienyl)-D-beta-homoalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Thienyl)-D-beta-homoalanine hydrochloride is a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] As a


-amino acid, it introduces a methylene (

) group into the peptide backbone, conferring resistance to proteolytic degradation.[2] Furthermore, the thiophene side chain acts as a bioisostere for the phenyl group (phenylalanine analog), offering unique electronic and steric properties that can optimize ligand-receptor binding affinities. This guide details its physiochemical profile, synthetic utility, and handling protocols for high-integrity research applications.[1]

Chemical Identity & Physiochemical Profile[1][3][4][5]

This compound is the


-homolog of (2-Thienyl)-D-alanine. In standard IUPAC nomenclature, it is defined as (R)-3-amino-4-(thiophen-2-yl)butanoic acid hydrochloride .
Core Data Table
PropertySpecification
Chemical Name (2-Thienyl)-D-beta-homoalanine hydrochloride
IUPAC Name (3R)-3-amino-4-(thiophen-2-yl)butanoic acid hydrochloride
CAS Number 269726-88-7 (D-isomer HCl salt)
Molecular Formula

Molecular Weight 221.70 g/mol
Melting Point 166–172 °C (Decomposition)
Chirality D-configuration (R-enantiomer at the

-carbon)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.
Appearance White to off-white crystalline powder
Structural Significance

The molecule combines two critical medicinal chemistry features:

  • Beta-Backbone Expansion: The insertion of a methylene group between the carboxylic acid and the amine-bearing carbon changes the torsion angles (

    
    ) of the resulting peptide, favoring the formation of stable secondary structures (e.g., 14-helices) known as "foldamers."
    
  • Thiophene Bioisosterism: The thiophene ring mimics the steric bulk of a benzene ring (phenylalanine) but is electron-rich and contains sulfur. This allows for specific

    
    -
    
    
    
    interactions or engagement with sulfur-binding pockets in target proteins that phenylalanine cannot access.

Synthetic Routes & Manufacturing

The synthesis of (2-Thienyl)-D-beta-homoalanine typically follows the Arndt-Eistert homologation pathway. This method preserves the stereochemistry of the starting


-amino acid.
The Arndt-Eistert Homologation Protocol

This protocol converts N-protected (2-Thienyl)-D-alanine into its


-homolog.

Step-by-Step Methodology:

  • Activation: The starting material, N-Boc-(2-Thienyl)-D-alanine, is dissolved in dry THF at -15°C. N-Methylmorpholine (NMM) and Isobutyl chloroformate are added to form a mixed anhydride.

  • Diazotization: The reaction mixture is treated with an excess of ethereal diazomethane (generated in situ or pre-prepared with extreme caution) to yield the

    
    -diazoketone intermediate.
    
  • Wolff Rearrangement: The diazoketone is dissolved in a mixture of water/dioxane. Silver benzoate (catalyst) is added, often under sonication or heat, driving the rearrangement to the

    
    -amino acid derivative.
    
  • Deprotection & Salt Formation: The Boc group is removed using 4M HCl in dioxane, precipitating the final hydrochloride salt.

Synthetic Workflow Diagram

ArndtEistert Start N-Boc-(2-Thienyl)-D-Alanine Anhydride Mixed Anhydride (Intermediate) Start->Anhydride 1. iBuOCOCl, NMM -15°C, THF Diazo Diazoketone Anhydride->Diazo 2. CH2N2 (Diazomethane) Rearrange Wolff Rearrangement (Ketene Intermediate) Diazo->Rearrange 3. Ag Benzoate Heat/Sonication Product (2-Thienyl)-D-beta-homoalanine (HCl Salt) Rearrange->Product 4. Hydrolysis 5. HCl/Dioxane

Caption: Figure 1. Arndt-Eistert homologation pathway preserving stereochemistry while extending the carbon backbone.

Medicinal Chemistry Applications

Proteolytic Stability (The "Beta-Effect")

Peptides containing


-amino acids are poor substrates for endogenous proteases (peptidases).[3] The extra methylene group disrupts the active site alignment required for hydrolysis. This property is crucial for developing peptide drugs with extended plasma half-lives.
Thiophene vs. Phenyl Bioisosterism

The thiophene ring is a classic bioisostere for the phenyl ring found in Phenylalanine.

  • Sterics: Thiophene is slightly smaller than benzene (5-membered vs 6-membered ring), allowing it to fit into tighter receptor pockets.

  • Electronics: Thiophene is electron-rich (excess

    
    -electrons), making it more susceptible to electrophilic attack but also capable of stronger cation-
    
    
    
    interactions with receptor residues like Arginine or Lysine.
Mechanistic Diagram: Protease Resistance

Stability AlphaPeptide Standard Alpha-Peptide (Phe-Ala-Gly) Enzyme Proteolytic Enzyme (e.g., Trypsin/Chymotrypsin) AlphaPeptide->Enzyme Fits Active Site Cleavage Hydrolysis & Degradation Enzyme->Cleavage Rapid Metabolism Resistance Steric Mismatch No Cleavage Enzyme->Resistance Enzyme Stalled BetaPeptide Beta-Peptide Analog ((2-Thienyl)-beta-HomoAla) BetaPeptide->Enzyme Backbone Too Long

Caption: Figure 2.[4] Comparative mechanism of proteolytic resistance conferred by beta-amino acid incorporation.

Handling, Stability & Analytical Protocols

Handling & Storage
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at 2–8°C. Exposure to ambient moisture will lead to "clumping" and weighing errors.

  • Reconstitution: For biological assays, dissolve in sterile water or PBS. For chemical synthesis, dissolve in DMF or Methanol. Avoid unbuffered basic solutions for long periods to prevent racemization, although

    
    -amino acids are generally more resistant to racemization than their 
    
    
    
    -counterparts.
Quality Control (QC) Metrics

To validate the integrity of the compound before use, the following analytical checks are recommended:

  • 1H-NMR (DMSO-d6):

    • Look for the characteristic thiophene protons (multiplets around 6.9–7.4 ppm).

    • Identify the diastereotopic

      
      -methylene protons (the "homo" group) which typically appear as multiplets between 2.5–3.0 ppm, distinct from the 
      
      
      
      -proton.
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: UV at 235 nm (Thiophene absorption max).

  • Chiral HPLC: Essential to verify the enantiomeric excess (ee%). The D-isomer should be >98% ee.[1][5]

Troubleshooting Synthesis
  • Issue: Low yield in peptide coupling.

  • Cause: The

    
    -amine is less nucleophilic than an 
    
    
    
    -amine due to the inductive effect of the extra carbon and potential folding.
  • Solution: Use stronger coupling reagents like HATU or PyBOP instead of standard EDC/NHS, and increase reaction time.

References

  • Podlech, J., & Seebach, D. (1995).[6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Chem-Impex International. "(2-Thienyl)-D-beta-homoalanine hydrochloride Product Datasheet." Catalog Number 15323.[1]

  • Wermuth, C. G. (2011). "Bioisosteric Replacement of the Phenyl Ring." The Practice of Medicinal Chemistry.

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics."[3][7] Current Medicinal Chemistry.

Sources

Advanced Technical Guide: Chiral Purity Analysis of (S)-3-Amino-4-(2-thienyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

Target Compound: (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride CAS (Racemate Base): 127095-92-5 (Generic reference for the base structure) Class:


-Amino Acid (specifically 

-homo-thienylalanine) Application: Critical chiral building block for peptidomimetics, protease-resistant peptide analogs, and next-generation bradykinin receptor antagonists.[1]
The Chiral Imperative

Unlike its


-amino acid counterpart (L-Thienylalanine, used in Icatibant), this 

-amino acid homolog introduces an extra methylene group into the backbone. This modification alters the hydrogen-bonding network and proteolytic stability of the final drug product.[2] The presence of the (R)-enantiomer impurity can lead to:
  • Conformational Disruption:

    
    -peptides rely on specific helix/sheet formations (e.g., 
    
    
    
    -14 helix) that are strictly chirality-dependent.[2]
  • Regulatory Non-Compliance: ICH Q3A/Q3B guidelines mandate strict control of chiral impurities, typically

    
     or lower depending on daily dose.[2]
    

Synthesis & Origins of Impurity

Understanding the synthetic route is the first step in controlling chiral purity.[2] The (R)-enantiomer typically arises from:

  • Incomplete Enzymatic Resolution: If synthesized via lipase-catalyzed hydrolysis of the racemic ester, the "wrong" enantiomer may persist if the enantiomeric ratio (E-value) of the enzyme is insufficient.

  • Arndt-Eistert Homologation: If synthesized from L-Thienylalanine via diazoketone rearrangement, partial racemization can occur during the Wolff rearrangement step due to thermal stress or basic conditions.[2]

Impurity Profile Diagram

The following diagram illustrates the critical control points where the (R)-isomer may be introduced.

SynthesisRisk Start Racemic Precursor (Ester/Nitrile) Enz Enzymatic Resolution (Lipase/Acylase) Start->Enz Risk1 Risk: Low E-value (Residual R-isomer) Enz->Risk1 Final (S)-3-Amino-4-(2-thienyl) butanoic Acid HCl Enz->Final Hydrolysis Risk1->Final Contamination AlphaAA L-Thienylalanine (Alpha-AA) Homolog Arndt-Eistert Homologation AlphaAA->Homolog Risk2 Risk: Wolff Rearrangement (Thermal Racemization) Homolog->Risk2 Homolog->Final +CH2 Insertion Risk2->Final Contamination

Caption: Synthesis pathways highlighting critical steps where enantiomeric enrichment can be compromised.

Primary Analytical Strategy: Direct Chiral HPLC

The "Gold Standard" for analyzing underivatized amino acids (both


 and 

) is Chiral Crown Ether Chromatography . This method eliminates the variability of derivatization and allows for direct detection of the hydrochloride salt.[2]
Method Core: Crown Ether Recognition
  • Column: CROWNPAK CR-I(+) (Daicel) or equivalent (3.0 mm i.d.[3] x 150 mm, 5 µm).[2][4][5]

    • Why: The CR-I(+) phase contains a chiral crown ether (18-crown-6 derivative) immobilized on silica. It specifically complexes with the primary ammonium ion (

      
      ) of the analyte.
      
  • Mechanism: The ammonium group docks inside the crown ether ring.[2] The chiral discrimination is driven by the steric fit of the thienylmethyl side chain and the carboxylic acid group against the chiral barriers of the crown ether.

Optimized Protocol

This protocol is designed to maximize resolution (


) between the (S) and (R) enantiomers.
ParameterSettingRationale
Mobile Phase Perchloric Acid (

) pH 1.5 / Acetonitrile (85:15 v/v)
Acidic pH ensures the amino group is fully protonated (

) for complexation. ACN modulates retention and peak shape.[2]
Flow Rate 0.4 mL/minLower flow rates on 3.0mm ID columns improve mass transfer and resolution.[2]
Temperature 10°C - 15°C Critical: Lower temperatures significantly enhance enantioselectivity (

) for flexible

-amino acids by reducing molecular rotation energy.
Detection UV @ 235 nmThe thiophene ring has a strong absorption max near 235 nm, offering higher sensitivity than the standard 210 nm used for aliphatic amino acids.[2]
Sample Diluent Mobile PhaseMatches the initial conditions to prevent peak distortion.[2]
Injection Vol 5 - 10 µLKeep low to prevent column overload, which ruins peak symmetry.[2]
Elution Order & Identification

On CROWNPAK CR(+) columns, the (R)-enantiomer (often corresponding to the D-isomer in


-amino acids) typically elutes first , followed by the (S)-enantiomer.
  • Note:

    
    -amino acids can sometimes exhibit atypical elution behavior compared to 
    
    
    
    -analogs.[2] You must inject a racemic standard during method development to confirm the elution order.

Alternative Strategy: Zwitterionic Ion Exchange (ZWIX)

If the Crown Ether method fails due to matrix interference (e.g., high salt content samples), the Zwitterionic phase is the robust alternative.

  • Column: CHIRALPAK ZWIX(+) (3.0 mm x 150 mm, 3 µm).

  • Mobile Phase: MeOH / ACN / Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[2]

  • Mechanism: Double ion-pairing mechanism.[2] The column has both anion and cation exchange sites.[2] It works best for zwitterionic molecules like amino acids.[2]

  • Advantage: Fully MS-compatible (volatile buffer), unlike the Perchloric acid used in the Crownpak method.

Method Validation Framework (ICH Q2)

To ensure the method is reliable for drug development, it must be validated.

Validation Start Method Validation (ICH Q2) Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy (Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec LOD LOD / LOQ Sensitivity Start->LOD Spec_D Inject: Blank, Placebo, Racemate, Pure (S) Spec->Spec_D Lin_D 5 Levels (0.05% to 120% of target) Lin->Lin_D Acc_D Spike (R)-isomer into (S)-sample at 0.1%, 0.5%, 1.0% Acc->Acc_D LOD_D Target S/N ratio: LOD > 3:1, LOQ > 10:1 LOD->LOD_D

Caption: Validation workflow ensuring the method meets regulatory standards for chiral purity.

Key Validation Criteria for (S)-3-Amino-4-(2-thienyl)butanoic acid
  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation) between the (R) impurity and the (S) main peak.
  • Sensitivity (LOQ): The method must detect the (R)-enantiomer at 0.05% levels relative to the main peak.

  • Robustness: Verify that small changes in pH (

    
    ) and Temperature (
    
    
    
    ) do not collapse the separation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Poor Resolution (

)
Temperature too highLower column oven temperature to 5°C - 10°C.
Peak Tailing Ionic interaction with silanolsIncrease

concentration slightly (lower pH to 1.0) to suppress silanol ionization.[2]
Retention Time Drift Column equilibrationCrown ether columns require long equilibration (>1 hour) when changing organic modifier % or temperature.[2]
No Retention Sample pH too highEnsure the sample is dissolved in the mobile phase.[2] If the sample is a free base, add excess HCl to convert to salt before injection.[2]

References

  • Daicel Corporation. (2024).[2][3] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Hyun, M. H. (2016).[2] "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32.[2]

  • Ilisz, I., et al. (2013).[2] "Separation of the enantiomers of

    
    -amino acids by liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 87, 12-25.[2]
    
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Sigma-Aldrich. (2024).[2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

Sources

Methodological & Application

Advanced Application Note: Incorporating (S)-3-Amino-4-(2-thienyl)butanoic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Incorporation and Bioisosteric Replacement

Executive Summary

This guide details the strategic application and experimental protocols for using (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS: N/A for HCl salt specifically, parent acid analogs vary) in peptide synthesis. This compound is a


-homo-amino acid , specifically the 

-homolog of thienylalanine.

It serves two critical roles in modern drug design:

  • Bioisosterism: The thiophene ring acts as a steric and electronic bioisostere to the phenyl ring of Phenylalanine (Phe), introducing altered lipophilicity and

    
    -stacking potential while maintaining receptor fit.
    
  • Peptidomimetics: As a

    
    -amino acid, its incorporation into the peptide backbone effectively blocks proteolytic degradation by standard proteases (e.g., chymotrypsin), significantly extending plasma half-life.
    

This document provides a self-validating workflow for converting the raw hydrochloride salt into a protected building block and subsequently incorporating it into solid-phase peptide synthesis (SPPS).

Chemical Profile & Strategic Utility

Material Specifications
  • Compound Name: (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride

  • Synonyms:

    
    -Homothienylalanine HCl, (S)-
    
    
    
    -hThi·HCl
  • Core Structure: A four-carbon backbone with a primary amine at position 3 and a thiophene ring attached to position 4.

  • Molecular Weight: ~221.7 g/mol (HCl salt)

  • Solubility: Highly soluble in water/methanol; sparingly soluble in non-polar organic solvents (DCM) until protected.

The Bioisosteric Advantage

The thiophene ring is electron-rich compared to the benzene ring of Phenylalanine. When substituted into a peptide, this modification can:

  • Enhance Potency: Stronger cation-

    
     interactions with receptor residues (e.g., Arg/Lys in the binding pocket).
    
  • Modulate Solubility: Thiophene is slightly more lipophilic than benzene (

    
     difference ~0.2), potentially improving membrane permeability.
    

Experimental Workflow Visualization

The following diagram outlines the critical path from the raw hydrochloride salt to the final purified peptide.

PeptideWorkflow cluster_0 Critical QC Step Salt (S)-3-Amino-4-(2-thienyl) butanoic acid HCl (Raw Material) Fmoc Fmoc-Protection (Fmoc-OSu / NaHCO3) Salt->Fmoc Neutralization & Functionalization SPPS SPPS Cycle (Coupling/Deprotection) Fmoc->SPPS Activation (HATU/DIEA) Cleavage Resin Cleavage (TFA/Scavengers) SPPS->Cleavage Complete Sequence Purification HPLC Purification & QC Cleavage->Purification Crude Peptide

Figure 1: Critical workflow for processing the HCl salt into a synthesis-ready building block.

Protocol A: Conversion to Fmoc-(S)-3-Amino-4-(2-thienyl)butanoic Acid

Rationale: The raw HCl salt cannot be used directly in standard SPPS because the free amine is protonated and the carboxylic acid is not activated. Furthermore, direct use risks polymerization. We must first install the Fmoc protecting group.

Reagents Required[1][2][3][4]
  • (S)-3-Amino-4-(2-thienyl)butanoic acid HCl (Starting Material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Acetone and Water (1:1 mixture)

  • 1M HCl (for acidification)

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Procedure
  • Dissolution & Neutralization:

    • Dissolve 1.0 eq of the amino acid HCl salt in water (approx. 10 mL per gram).

    • Add 2.5 eq of

      
      . The first equivalent neutralizes the HCl salt; the remaining 1.5 eq maintains the alkaline pH (pH 8–9) required for the reaction.
      
    • Observation: Evolution of

      
       gas may occur.[2] Ensure full dissolution.
      
  • Fmoc-OSu Addition:

    • Dissolve 1.1 eq of Fmoc-OSu in Acetone (volume equal to the water used above).

    • Add the Acetone solution dropwise to the aqueous amino acid solution with vigorous stirring.

    • Why: Dropwise addition prevents precipitation of Fmoc-OSu.

  • Reaction:

    • Stir the mixture at room temperature for 4–12 hours.

    • QC Check: Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2). The starting material (ninhydrin positive, low Rf) should disappear; the product (UV active, high Rf) should appear.

  • Work-up:

    • Evaporate the acetone under reduced pressure (Rotavap).

    • Wash the remaining aqueous solution with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
      
    • Acidify the aqueous layer carefully with 1M HCl to pH ~2. The Fmoc-amino acid will precipitate as a white/off-white solid or oil.

    • Extract the product into Ethyl Acetate (

      
      ).
      
  • Isolation:

    • Dry the combined Ethyl Acetate layers over Anhydrous

      
      .
      
    • Filter and evaporate to dryness.

    • Recrystallize (typically from Ethyl Acetate/Hexane) to obtain the pure Fmoc-(S)-3-Amino-4-(2-thienyl)butanoic acid .

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale:


-amino acids are sterically more demanding than 

-amino acids. The extra methylene group in the backbone allows for greater conformational freedom in the transition state, which can paradoxically make coupling slower.
Coupling Conditions
  • Resin: Rink Amide or Wang Resin (Loading 0.3 – 0.6 mmol/g recommended to reduce steric crowding).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt for

    
    -amino acids due to faster kinetics.
    
Protocol Steps
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Deprotection (Previous Cycle):

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
      ).
      
    • Validation: Perform a Kaiser Test (positive = blue beads).

  • Activation & Coupling:

    • Mix: 3.0 eq Fmoc-(S)-3-Amino-4-(2-thienyl)butanoic acid + 2.9 eq HATU in DMF.

    • Add Base: Add 6.0 eq DIPEA (Diisopropylethylamine).

    • Pre-activation: Allow to react for 1–2 minutes (color change to yellow is typical).

    • Transfer: Add the activated mixture to the resin.

    • Reaction Time: Shake/agitate for 2 hours (standard AA is 45 min;

      
      -AAs require extended time).
      
  • Monitoring:

    • Perform a Kaiser Test or Chloranil Test.

    • Note: If the test is slightly positive, perform a "double coupling" (repeat Step 3 with fresh reagents for 1 hour).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF solution to cap any unreacted amines, preventing deletion sequences.

Data Summary: Coupling Efficiency Comparison
Coupling ReagentReaction TimeConversion (HPLC)Notes
DIC / HOBt 2 hours~85%Slower, risk of deletion sequences.
DIC / Oxyma 2 hours~92%Good alternative, lower racemization risk.
HATU / DIPEA 1.5 hours>98% Recommended. Highest efficiency for

-AAs.

Troubleshooting & Optimization

Issue 1: Incomplete Coupling (Deletions)
  • Cause: Steric hindrance of the

    
    -substituent or aggregation of the growing peptide chain.
    
  • Solution: Use Microwave-Assisted SPPS .

    • Condition: 75°C for 5 minutes (max power 25W).

    • Warning: Do not use microwave for Cysteine or Histidine residues adjacent to the

      
      -AA to avoid racemization.
      
Issue 2: Solubility of the Fmoc-Derivative
  • Cause: The thiophene ring is lipophilic.

  • Solution: If the Fmoc-amino acid does not dissolve fully in DMF, use NMP (N-methyl-2-pyrrolidone) as the solvent. It has stronger solvating power for hydrophobic residues.

Issue 3: Racemization[7]
  • Context: While

    
    -amino acids are generally more resistant to racemization than 
    
    
    
    -amino acids (due to the lack of oxazolone formation mechanism), strong bases can still cause issues.
  • Control: Use Collidine or TMP (2,4,6-Trimethylpyridine) instead of DIPEA during the coupling step if racemization is detected.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000). Oxford University Press.
  • Bioisosterism: A Rational Approach in Drug Design. Patani, G.A., LaVoie, E.J. Chem. Rev. 1996, 96, 3147-3176. Link (Discusses Thiophene/Phenyl equivalence).

  • Beta-Amino Acids in Peptide Synthesis. Seebach, D., et al. Helv. Chim. Acta. 1996, 79, 913. (Pioneering work on -peptide synthesis and stability).
  • Coupling Reagents in Peptide Synthesis. El-Faham, A., Albericio, F. Chem. Rev. 2011, 111, 6557–6602. Link (Basis for recommending HATU for difficult couplings).

  • Synthesis of Thiophenylalanine-Containing Peptides. National Institutes of Health (NIH) / PubMed Central.Link (Context on Thiophene incorporation).

Sources

Protocol for incorporating beta-amino acids into peptides

Advanced Protocol for the Solid-Phase Synthesis of -Peptides and -Chimeras


Introduction & Mechanistic Rationale

The incorporation of




The Challenge: Reactivity & Aggregation

Synthesizing these molecules requires deviating from standard SPPS protocols due to two primary factors:

  • Kinetic Sluggishness: The nucleophilicity of the amino group in

    
    -amino acids is often lower than in 
    
    
    -amino acids. More critically, the electrophilicity of the activated carboxyl component is dampened, particularly in
    
    
    -amino acids where the side chain creates significant steric hindrance near the reaction center.
  • On-Resin Aggregation:

    
    -peptides have a strong propensity to form secondary structures (H-bond networks) while still attached to the resin. This "early folding" causes resin collapse, preventing reagents from reaching the growing chain.
    

This guide provides a self-validating protocol designed to overcome these barriers using high-efficiency coupling reagents and optimized solvation strategies.

Strategic Planning: Reagents & Materials

Success is determined before the first coupling. Use this selection criteria to establish your system.

A. Resin Selection[1][2]
  • Recommendation: Low-loading Rink Amide MBHA or Wang Resin (0.2 – 0.4 mmol/g).

  • Rationale: High-loading resins (>0.6 mmol/g) promote inter-chain aggregation, leading to deletion sequences. Low loading ensures "pseudo-dilution" on the solid support.

B. Coupling Reagents: The Hierarchy of Activation

Select your activation system based on the specific amino acid type.

Amino Acid TypeDifficultyRecommended ReagentBaseRationale

-Amino Acids
Low/MediumDIC / Oxyma Pure DIPEA

-residues (side chain on

-carbon) have similar reactivity to

-AAs. Oxyma suppresses racemization and is safer than HOBt.

-Amino Acids
HighHATU / HOAt DIPEA/TMPSteric bulk at the

-carbon (next to the carbonyl) blocks nucleophilic attack. HATU generates the highly reactive At-ester.
Difficult Sequences Very HighPyAOP TMPPyAOP is a phosphonium salt superior for hindered couplings and N-methylated residues.
C. Solvents
  • Main Solvent: DMF (Dimethylformamide), Peptide synthesis grade (low amine content).

  • Aggregation Breaker: NMP (N-Methyl-2-pyrrolidone) can replace DMF for hydrophobic sequences.

Core Protocol: Step-by-Step Methodology

This protocol assumes a 0.1 mmol scale.[1] Adjust volumes proportionally.

Phase 1: Resin Preparation
  • Weighing: Weigh 0.1 mmol of resin into a fritted polypropylene reaction vessel.

  • Swelling: Add DCM (5 mL) and shake for 30 minutes. Drain.

  • Solvent Switch: Add DMF (5 mL) and shake for 15 minutes. Drain.

    • Checkpoint: Resin beads should appear translucent and swollen.

Phase 2: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v).

    • Optimization: For sequences containing Aspartate (Asp), add 0.1 M Oxyma Pure to the deprotection cocktail to prevent aspartimide formation (a common side reaction).

  • Cycle:

    • Treat with 5 mL solution for 3 minutes. Drain.

    • Treat with 5 mL solution for 12 minutes. Drain.

  • Wash: DMF (5 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min).

    • Validation: Perform a UV check of the filtrate if using an automated synthesizer to confirm Fmoc removal.

Phase 3: Activation & Coupling

Note: Prepare reagents immediately prior to use to prevent hydrolysis.

Standard Coupling (for


 and 

residues):
  • Dissolve Fmoc-

    
    -AA-OH  (4.0 eq) and Oxyma Pure  (4.0 eq) in minimal DMF.
    
  • Add DIC (4.0 eq).

  • Pre-activate for 2 minutes.

  • Add to resin.[2][3] Shake for 60 minutes at Room Temperature (RT).

Hindered Coupling (for


 residues):
  • Dissolve Fmoc-

    
    -AA-OH  (3.0 eq) and HATU  (2.9 eq) in minimal DMF.
    
  • Add HOAt (3.0 eq) – Optional but recommended for

    
    .
    
  • Add DIPEA (6.0 eq).

  • Add to resin immediately (HATU activates very fast).

  • Shake for 2 to 4 hours at RT or 20 mins at 60°C (Microwave).

Phase 4: Monitoring (The Self-Validating Step)

Do not proceed without validation.

  • Kaiser Test: Remove a few beads. Add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

    • Blue Beads: Incomplete coupling

      
      Recouple .
      
    • Yellow/Clear Beads: Complete coupling

      
       Proceed.
      
  • TNBS Test: Preferred if the growing chain has a free primary amine that is difficult to detect with Kaiser.

Phase 5: Capping (Essential for Purity)

If the Kaiser test is slightly positive after recoupling, you must "cap" the unreacted amines to prevent deletion sequences.

  • Add Acetic Anhydride (5 eq) and DIPEA (5 eq) in DMF.

  • Shake for 10 minutes.

  • Wash thoroughly with DMF.

Phase 6: Cleavage
  • Wash resin with DCM (5x) and dry under Nitrogen.

  • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

  • Shake for 2-3 hours.

  • Precipitate filtrate in cold Diethyl Ether. Centrifuge and lyophilize.

Visualizing the Workflow

Diagram 1: SPPS Cycle with Beta-Amino Acid Logic

This flowchart illustrates the decision-making process during the synthesis cycle.

SPPS_ProtocolStartStart: Swollen ResinDeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1SelectAASelect Amino Acid TypeWash1->SelectAACoupleAlphaStandard Coupling(DIC/Oxyma, 1h)SelectAA->CoupleAlphaAlpha or Beta-3 AACoupleBeta2Hindered Coupling (Beta-2)(HATU/HOAt, 3h or MW)SelectAA->CoupleBeta2Beta-2 AAMonitorKaiser TestCoupleAlpha->MonitorCoupleBeta2->MonitorRecoupleRe-Couple(Change Solvent/Reagent)Monitor->RecoupleFail (Blue)CapCapping(Ac2O/DIPEA)Monitor->CapFail 2xNextCycleNext Cycle?Monitor->NextCyclePass (Colorless)Recouple->MonitorCap->NextCycleNextCycle->DeprotectYesCleavageFinal Cleavage(TFA/TIS/H2O)NextCycle->CleavageNo (Finish)

Caption: Logical flow for SPPS incorporating specific branching for hindered

Troubleshooting & Optimization Matrix

When synthesis fails, use this matrix to diagnose and resolve the issue.

Diagram 2: Optimization Decision Tree

Optimization_TreeProblemCoupling Failure(Positive Kaiser)CheckTypeAA Type?Problem->CheckTypeBeta2Beta-2 AA(Steric Hindrance)CheckType->Beta2Beta3Beta-3 AA(Aggregation?)CheckType->Beta3Sol_Beta2Solution:1. Use HATU/HOAt2. Microwave (60°C, 20m)3. Double CoupleBeta2->Sol_Beta2Sol_AggSolution:1. Use Magic Mixture(DCM/DMF/NMP)2. Elevate Temp (50°C)3. Use PseudoprolineBeta3->Sol_Agg

Caption: Decision matrix for troubleshooting incomplete couplings based on amino acid topology.

Optimization Data Table
VariableStandard ConditionOptimized Condition (Difficult/Beta)
Temperature 25°C (RT)50°C - 60°C (Microwave)
Coupling Time 45 - 60 min2 - 4 hours (Manual) / 10 - 20 min (MW)
Solvent DMFNMP or DMF/DCM (1:1) to break aggregates
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) - weaker base, reduces racemization with HATU

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[4]

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Right Combination: Oxyma Pure and DIC." Organic Process Research & Development.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • CEM Corporation. "Microwave-Assisted Solid Phase Peptide Synthesis." Application Note.

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride as a GABA analogue

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (S)-3-Amino-4-(2-thienyl)butanoic Acid HCl Subtitle: Strategic Utilization as a Bioisostere in GABAergic Ligand Design and Peptidomimetic Synthesis

Executive Summary

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS: 270065-91-3) is a chiral


-amino acid and a structural analogue of the neurotransmitter 

-aminobutyric acid (GABA). It serves as a critical "bioisostere" in medicinal chemistry, specifically designed to mimic

-phenyl-GABA (Phenibut)
and

-(4-chlorophenyl)-GABA (Baclofen)
.

By replacing the phenyl ring of Phenibut/Baclofen with a thiophene ring, researchers can modulate lipophilicity, metabolic stability, and receptor binding affinity (specifically at GABA\textsubscript{B} receptors and voltage-gated calcium channels). This Application Note provides the framework for handling, synthesizing, and validating this molecule in drug discovery pipelines.

Chemical Profile & Handling

PropertySpecification
Chemical Formula C

H

NO

S · HCl
Molecular Weight 221.70 g/mol
Chirality (S)-Enantiomer (Critical for receptor selectivity)
Physical State White to off-white crystalline powder
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et

O
Hygroscopicity High (Handling in desiccated environment recommended)
Storage -20°C, under inert atmosphere (Argon/Nitrogen)

Handling Directive: As a hydrochloride salt of a


-amino acid, the compound is prone to hydration. Weighing should be performed quickly or within a glovebox. Aqueous solutions for biological assays should be prepared fresh to prevent potential slow decarboxylation or oxidation of the thiophene ring over extended periods.

Application Logic: The Thiophene Bioisostere Strategy

The primary application of this molecule is in Structure-Activity Relationship (SAR) studies. The thiophene ring acts as a bioisostere for the benzene ring found in classical GABA analogues.

  • Steric Fit: The thiophene ring is roughly the same size as a benzene ring but introduces a bond angle difference (5-membered vs. 6-membered ring), which can probe the "aromatic pocket" of the GABA\textsubscript{B} receptor.

  • Electronic Effects: Thiophene is electron-rich (excess

    
    -electrons), potentially enhancing cation-
    
    
    
    interactions within the receptor binding site compared to the phenyl ring.
  • Metabolic Stability:

    
    -amino acids are generally resistant to endogenous proteases, making this compound an excellent candidate for stabilizing peptide backbones (peptidomimetics).
    
Diagram 1: Bioisosteric Design Rationale

Bioisostere_Logic cluster_properties Thiophene Advantages GABA Native GABA (High Flexibility, Rapid Metabolism) Phenibut Phenibut/Baclofen (Phenyl Ring locks conformation) GABA->Phenibut Beta-substitution Thiophene (S)-3-Amino-4-(2-thienyl)butanoic acid (Thiophene Bioisostere) Phenibut->Thiophene Bioisosteric Replacement (Phenyl -> Thienyl) Target Target: GABA-B Receptor or Calcium Channel (alpha2-delta) Thiophene->Target Altered Electronic Profile Enhanced Lipophilicity P1 Electron Rich (Cation-Pi Interactions) Thiophene->P1 P2 Metabolic Resistance (Beta-Amino Acid) Thiophene->P2

Caption: Logical progression from native GABA to the Thienyl analogue, highlighting the specific advantages of the thiophene moiety in drug design.

Experimental Protocols

Protocol A: Quality Control - Enantiomeric Purity Determination

Objective: Verify the (S)-configuration.[1] The biological activity of GABA analogues is highly stereospecific (e.g., (R)-Baclofen is active, (S)-Baclofen is inactive). You must confirm you have the correct isomer.

Reagents:

  • Mobile Phase: Perchloric acid (HClO

    
    ) pH 1.5 / Acetonitrile.
    
  • Column: CROWNPAK CR(+) (Daicel) – Standard for amino acids.

  • Detection: UV at 235 nm (Thiophene absorption).

Procedure:

  • Preparation: Dissolve 5 mg of sample in 1 mL of mobile phase (pH 1.5 aqueous solution).

  • Conditioning: Equilibrate the column at 25°C with 100% aqueous HClO

    
     (pH 1.5) if using CROWNPAK CR(+). Note: Organic modifiers like Methanol can be used with other chiral columns (e.g., Chiralpak ZWIX), but Crown ether columns prefer aqueous acidic phases for free amino acids.
    
  • Run: Inject 5 µL. Flow rate 0.5 mL/min.

  • Analysis: The (S)-enantiomer should elute distinctly from the (R)-enantiomer. Calculate Enantiomeric Excess (ee%) using the formula:

    
    
    Acceptance Criteria: ee% > 98%.
    
Protocol B: Synthetic Derivatization (Fmoc-Protection)

Objective: To utilize this molecule in Solid Phase Peptide Synthesis (SPPS) or to create lipophilic prodrugs, the amine must be protected.

Mechanism: Nucleophilic attack of the amino group on Fmoc-OSu.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (S)-3-Amino-4-(2-thienyl)butanoic acid HCl in 10% Na

    
    CO
    
    
    
    (aq) / Dioxane (1:1 v/v). Ensure pH is maintained at ~9.0.
  • Addition: Cool to 0°C. Add 1.1 eq Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) dropwise dissolved in Dioxane.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up:

    • Evaporate Dioxane under reduced pressure.

    • Dilute aqueous residue with water.

    • Wash with Diethyl Ether (removes unreacted Fmoc-OSu/byproducts).

    • Acidify the aqueous phase to pH 2.0 using 1N HCl. Crucial Step: The product will precipitate or oil out.

    • Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    
  • Validation: Confirm via LC-MS (Target Mass: MW + 222.2 for Fmoc group).

Protocol C: Biological Validation (GABA\textsubscript{B} Receptor Binding)

Objective: Determine if the Thienyl analogue retains affinity for the GABA\textsubscript{B} receptor compared to Baclofen.

System: Rat Brain Synaptic Membranes (or CHO cells expressing hGABA\textsubscript{B}R1a/R2). Radioligand: [³H]-Baclofen (Specific Activity ~50 Ci/mmol).

Workflow:

  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge (20,000 x g, 20 min). Resuspend pellet.

  • Incubation:

    • Total Binding: Membranes + [³H]-Baclofen (10 nM).

    • Non-Specific Binding (NSB): Membranes + [³H]-Baclofen + 100 µM Isoguvacine (GABA\textsubscript{A} blocker) + 100 µM unlabeled GABA (saturates GABA\textsubscript{B}).

    • Test: Membranes + [³H]-Baclofen + (S)-3-Amino-4-(2-thienyl)butanoic acid (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 20°C for 45 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).

  • Counting: Liquid Scintillation Counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Determine IC

    
     and K
    
    
    
    .
Diagram 2: Experimental Workflow for Binding Assay

Binding_Assay cluster_wells Assay Conditions Prep Membrane Preparation (Rat Cortex / CHO Cells) Mix Incubation Mixture Tris-HCl pH 7.4 + Ca2+/Mg2+ Prep->Mix Total Total Binding ([3H]-Baclofen only) Mix->Total NSB Non-Specific (+ 100µM GABA) Mix->NSB Test Test Sample (+ Thienyl Analogue) Mix->Test Filter Rapid Filtration (GF/B Filters) Total->Filter NSB->Filter Test->Filter Count Scintillation Counting (CPM Data) Filter->Count Analysis Data Analysis (Ki Calculation) Count->Analysis

Caption: Step-by-step workflow for determining the binding affinity of the Thienyl analogue against standard radioligands.

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Peptide Coupling.

    • Cause: Steric hindrance at the

      
      -carbon or low reactivity of the 
      
      
      
      -amine.
    • Solution: Use stronger coupling agents like HATU or PyBOP instead of standard EDC/NHS. Increase reaction time.

  • Issue: Inconsistent Bioassay Results.

    • Cause: Oxidation of the thiophene sulfur.

    • Solution: Ensure all buffers contain antioxidants (e.g., Ascorbic acid or EDTA) and the compound is stored under Argon.

  • Issue: Solubility Issues in Assay Buffer.

    • Cause: The zwitterionic form (isoelectric point) may be less soluble.

    • Solution: Dissolve the HCl salt in a small volume of DMSO first, then dilute into the buffer (Final DMSO < 1%).

References

  • Bowery, N. G., et al. "Bicuculline-insensitive GABA receptors on peripheral autonomic nerve terminals." European Journal of Pharmacology, 1980. Link(Foundational reference for GABA-B receptor assays).

  • Kerr, D. I. B., & Ong, J. "GABA-B receptors." Pharmacology & Therapeutics, 1995. Link(Review of GABA analogues including beta-substituted variants).

  • Knudsen, K. E., et al. "GABA uptake inhibitors: Synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry, 1999. Link(Discusses Thiophene/Phenyl bioisosterism in GABA uptake inhibitors like Tiagabine).

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)." Chiral Technologies Application Notes. Link(Standard protocol for amino acid chiral resolution).

Sources

Application Note: Investigating GABAergic System Modulation with Thienyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The modulation of the


-aminobutyric acid (GABA) system remains a cornerstone in treating epilepsy, anxiety, and sleep disorders. While traditional benzodiazepines utilize a benzene-fused diazepine ring, thienyl compounds  (incorporating a thiophene ring) offer distinct pharmacodynamic and pharmacokinetic advantages.

The thiophene ring acts as a bioisostere to the phenyl ring but possesses unique electronic properties:

  • Electron Density: Thiophene is

    
    -excessive compared to benzene, potentially enhancing cation- 
    
    
    
    interactions within the receptor binding pocket.
  • Lipophilicity: Thienyl analogs often exhibit altered LogP values, influencing blood-brain barrier (BBB) penetration.

  • Metabolic Profile: The sulfur atom introduces specific metabolic liabilities (S-oxidation) that must be screened early.

This guide details the protocols for characterizing thienyl-based ligands, specifically focusing on Thienodiazepines (GABA


 Positive Allosteric Modulators, e.g., Etizolam) and Nipecotic Acid Derivatives  (GAT-1 Inhibitors, e.g., Tiagabine).

Mechanism of Action & Signaling Pathways[1]

Thienyl compounds modulate the GABAergic system primarily through two distinct mechanisms. Understanding these pathways is critical for selecting the correct assay.

Pathway Visualization

The following diagram illustrates the divergent mechanisms of Thienodiazepines (Post-synaptic) versus Tiagabine-like compounds (Synaptic Cleft).

GABA_Modulation Compound Thienyl Compound Target_A GABA-A Receptor (BZD Site) Compound->Target_A e.g., Etizolam Target_B GAT-1 Transporter (Presynaptic/Glial) Compound->Target_B e.g., Tiagabine Mech_A Allosteric Modulation (Conformational Change) Target_A->Mech_A Mech_B Reuptake Inhibition Target_B->Mech_B Effect_A Increased Cl- Influx Mech_A->Effect_A Effect_B Prolonged Synaptic GABA Residence Mech_B->Effect_B Outcome Neuronal Hyperpolarization (Inhibition) Effect_A->Outcome Effect_B->Outcome Indirectly increases receptor activation

Figure 1: Divergent signaling mechanisms of thienyl-based GABA modulators. Blue nodes indicate the input, red/yellow the targets, and green the physiological effects.

Protocol A: Radioligand Binding Assays (In Vitro)

Purpose: To determine the affinity (


) of novel thienyl compounds for the benzodiazepine binding site on the GABA

receptor.

Context: Thienodiazepines (e.g., clotiazepam) bind to the interface of the


 and 

subunits. We use

-Flunitrazepam as the competitive radioligand.
Materials
  • Tissue Source: Rat cerebral cortex homogenate or HEK293 membranes stably expressing human

    
    .
    
  • Radioligand:

    
    -Flunitrazepam (Specific Activity: ~80 Ci/mmol).
    
  • Non-specific control: Diazepam (

    
    ) or Clonazepam.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (at

    
    ).
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in 50 mM Tris-HCl. Centrifuge at

      
       for 10 min.
      
    • Wash pellet twice to remove endogenous GABA (critical, as GABA enhances BZD binding).

    • Resuspend final pellet to a protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add:

      • 
         Displacement compound (Thienyl analog, 
        
        
        
        to
        
        
        ).
      • 
        
        
        
        
        -Flunitrazepam (Final conc: 1 nM).
      • 
         Membrane suspension.
        
    • Incubate for 60 minutes on ice (

      
      ). Note: Low temperature prevents receptor degradation and slows dissociation.
      
  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Protocol B: Functional Characterization via Patch Clamp

Purpose: To validate functional efficacy (agonist vs. PAM activity) and kinetics. Binding does not equal function; many thienyls are PAMs and require GABA to be present.

System: Whole-cell patch clamp on HEK293 cells expressing human


 GABA

receptors.
Solution Chemistry
  • Extracellular (Tyrode's): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular (Pipette): 140 mM CsCl, 1 mM MgCl

    
    , 11 mM EGTA, 10 mM HEPES (pH 7.2).
    
    • Expert Insight: We use CsCl instead of KCl to block potassium channels, isolating the chloride current and ensuring a reversal potential near 0 mV.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_perfusion Rapid Perfusion Protocol Setup Cell Prep (HEK293 a1/b2/g2) Seal Giga-Ohm Seal Formation (>1 GΩ) Setup->Seal Break Break-in (Whole Cell Mode) Seal->Break Clamp Voltage Clamp (Hold at -60 mV) Break->Clamp Step1 Pre-application (Buffer only) Clamp->Step1 Step2 GABA EC20 Pulse (2s) Step1->Step2 Step3 Washout Step2->Step3 Step4 Thienyl Cmpd + GABA EC20 (Co-application) Step3->Step4 Analysis Calculate Potentiation % (I_drug / I_control) Step4->Analysis

Figure 2: Whole-cell patch clamp workflow for assessing Positive Allosteric Modulation (PAM) of GABA-A receptors.

Data Analysis & Interpretation

Thienyl-PAMs (like Etizolam) should not elicit a current when applied alone (unless they are super-agonists, which is rare/toxic). They should potentiate the current induced by a low concentration of GABA (


).
ParameterDefinitionExpected Result (Thienyl PAM)

Shift
Shift in GABA dose-response curveLeftward shift (increased GABA potency)

Maximum current amplitudeIncreased (efficacy modulation)
Deactivation Current decay after washoutProlonged (slower unbinding)

Critical Liability: Metabolic Activation of Thiophenes[2]

The "Thiophene Alert": Unlike phenyl rings, thiophene rings are susceptible to S-oxidation by Cytochrome P450s (mainly CYP2C9 and CYP3A4). This generates reactive thiophene S-oxides and epoxides , which can covalently bind to proteins, causing hepatotoxicity (mechanism similar to Tienilic acid toxicity).[1]

Mandatory Screening Protocol: Reactive Metabolite Trapping

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

  • Reaction:

    • Substrate: Thienyl compound (10

      
      ).
      
    • Initiate with NADPH-regenerating system.

    • Incubate 60 min at

      
      .
      
  • Detection (LC-MS/MS):

    • Look for [M+GSH] adducts.

    • Mass Shift: A neutral loss scan for 129 Da (pyroglutamic acid moiety of GSH) confirms the adduct.

    • Decision: High levels of GSH adducts suggest a high risk of idiosyncratic toxicity.

References

  • IUPHAR/BPS Guide to Pharmacology. GABA A Receptors. [Link]

  • Nielsen, E. Ø., et al. (2005). GABA transporter-1 (GAT-1) inhibitors: a review of the chemistry, pharmacokinetics and therapeutic potential of tiagabine. [Link]

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and thiophene S-oxide dimerization. [Link]

  • Mortensen, M., et al. (2012). Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABAA receptors. [Link]

  • Smart, T. G., et al. (2013). Patch-clamp recordings from membranes in transfected HEK293 cells. [Link]

Sources

Solid-phase synthesis protocols for peptides containing thienyl moieties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Thienyl-Containing Peptides

Executive Summary

The incorporation of thienyl moieties—specifically 3-(2-thienyl)-L-alanine (2-Thi) and 3-(3-thienyl)-L-alanine (3-Thi) —into peptide backbones is a potent strategy in medicinal chemistry. These non-canonical amino acids act as bioisosteres for Phenylalanine (Phe), offering similar steric bulk but distinct electronic properties and improved metabolic stability against proteases.

However, the thiophene ring introduces specific synthetic challenges often overlooked in standard Fmoc protocols:

  • Alkylation Susceptibility: The electron-rich thiophene ring is a "soft" nucleophile, prone to irreversible alkylation by carbocations (e.g., t-butyl, trityl) generated during acid cleavage.

  • Racemization Risk: The electron-withdrawing nature of the heteroaromatic ring increases the acidity of the

    
    -proton, heightening the risk of racemization during base-mediated activation.
    
  • Oxidation Potential: While more stable than free thiols, the thiophene sulfur can undergo oxidation under harsh conditions.

This guide details a high-fidelity protocol designed to mitigate these risks, ensuring high crude purity and structural integrity.

Strategic Planning & Material Selection

Resin Selection

The choice of resin dictates the C-terminal modification and the severity of the cleavage conditions.

Resin TypeLinkerCleavage ConditionSuitability for Thi-Peptides
2-Chlorotrityl Chloride (2-CTC) Trityl1% TFA in DCMExcellent. Mild cleavage prevents cation generation, eliminating thiophene alkylation risks. Ideal for protected peptide fragments.
Rink Amide (RAM) Rink95% TFAGood. Requires aggressive scavenging (see Section 4) to prevent side reactions.
Wang Resin Benzyl Ester95% TFAModerate. High cation generation (benzyl carbocations) poses a significant alkylation risk to the thiophene ring.
Reagent Quality
  • Fmoc-Thi-OH: Ensure enantiomeric purity >99.5%.

  • Solvents: Use amine-free DMF to prevent spontaneous Fmoc removal and premature polymerization.

Protocol Phase I: Coupling (The "Low-Base" Approach)

Core Directive: Avoid strong bases (e.g., DIEA, NMM) during the activation of Fmoc-Thi-OH. The electron-withdrawing thiophene ring renders the


-proton acidic. Standard HATU/DIEA protocols can induce 2-10% racemization.

Recommended Activation: Carbodiimide/Oxime (DIC/Oxyma Pure).

Step-by-Step Coupling Protocol:
  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Prepare immediately before use):

    • Dissolve Fmoc-Thi-OH (3.0 eq) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (Diisopropylcarbodiimide) (3.0 eq).

    • Crucial: Do NOT add DIEA or TMP.

    • Pre-activate for exactly 2 minutes (solution should turn yellow/orange).

  • Coupling:

    • Transfer the activated solution to the resin.

    • Agitate at Room Temperature for 45–60 minutes.

    • Note: Microwave heating is discouraged for this residue due to racemization risks.

  • Monitoring: Verify coupling via Kaiser Test. If incomplete, perform a second coupling using fresh reagents.

Protocol Phase II: Cleavage (The "Anti-Alkylation" System)

The Mechanism of Failure: During TFA cleavage, protecting groups (Boc, tBu, Trt) are released as reactive carbocations. Without sufficient scavengers, these cations attack the electron-rich positions (C2/C5) of the thiophene ring, resulting in permanent alkylation adducts (+56 Da for tBu).

Visualization: The Scavenging Logic

CleavageLogic TFA TFA Cleavage ProtGroups Side Chain Protecting Groups TFA->ProtGroups Acidolysis Cations Reactive Carbocations (tBu+, Trt+) ProtGroups->Cations Release ThiRing Thiophene Ring (Nucleophile) Cations->ThiRing Electrophilic Attack (Slow) Scavengers Scavengers (Silanes/Thiols) Cations->Scavengers Quenching (Fast) Product Native Peptide (Target) ThiRing->Product If Scavengers High Adduct Alkylated Impurity (+56/+243 Da) ThiRing->Adduct If Scavengers Low

Caption: Competitive kinetics during cleavage. Scavengers must be in large excess to intercept carbocations before they alkylate the thiophene ring.

Cleavage Cocktail Formulations

Do NOT use: Standard "TFA/Water" (95:5). This guarantees alkylation.[1]

Option A: The "Odorless" Cocktail (Preferred for <3 Thi residues)

  • Reagent B Modified:

    • TFA: 88%

    • Phenol: 5% (Traps t-butyl cations)

    • Water: 5%

    • TIPS (Triisopropylsilane): 2% (Critical hydride donor)

Option B: The "Heavy Duty" Cocktail (Required for >3 Thi residues or presence of Trp/Met)

  • Reagent K:

    • TFA: 82.5%

    • Phenol: 5%

    • Thioanisole: 5% (Accelerates removal of Pbf/Trt)

    • Water: 5%

    • EDT (1,2-Ethanedithiol) or DODT: 2.5% (The most effective scavenger for preventing S-alkylation and oxidation).

Cleavage Procedure:
  • Wash resin with DCM to remove DMF (DMF can form formyl-adducts in TFA).

  • Add fresh Cleavage Cocktail (10 mL per 1g resin).

  • Agitate for 2.0 – 2.5 hours. Do not exceed 3 hours to minimize thienyl degradation.

  • Precipitate in cold diethyl ether (-20°C).

  • Centrifuge and wash pellet 3x with ether to remove scavengers.

Quality Control & Troubleshooting

Observation (MS/HPLC)DiagnosisRoot CauseCorrective Action
Mass +56 Da t-Butyl AlkylationInsufficient ScavengersUse Reagent K; Ensure fresh TIPS/EDT.
Mass +16 Da OxidationS-Oxide formationAdd 2.5% EDT/DODT; Avoid post-cleavage air exposure in solution.
Doublet Peaks (HPLC) RacemizationBase-catalyzed epimerizationSwitch from HATU/DIEA to DIC/Oxyma. Shorten coupling time.[2]
Mass +28 Da FormylationDMF presence during cleavageWash resin thoroughly with DCM before adding TFA.

References

  • Isosteres in Medicinal Chemistry. (2011). Thienylalanine as a Phenylalanine Bioisostere. ACS Medicinal Chemistry Letters. Link

  • Steinauer, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis.[3][4] National Institutes of Health (PMC). Link

  • Albericio, F., & Tulla-Puche, J. (2014). The Power of the 2-Chlorotrityl Chloride Resin.[5] Chemical Reviews. Link

  • Guyanes, T., et al. (2017). Cleavage Cocktail Selection for Sensitive Residues. ResearchGate Protocols. Link

  • Merck Millipore. (2020). Fmoc Solid Phase Peptide Synthesis - Cleavage Cocktails. Technical Note. Link

Sources

Troubleshooting & Optimization

Common impurities in (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 270065-91-3 | Formula: C8H11NO2S·HCl | Role: Chiral


-Amino Acid Building Block
Executive Summary

Welcome to the Technical Support Center for (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride. This


-amino acid is a critical peptidomimetic scaffold, often employed in the development of protease inhibitors (e.g., DPP-4 inhibitors) and bradykinin receptor antagonists.

The synthesis of this molecule presents a unique "double-edged" challenge: stereochemical control of the


-position and chemoselectivity  of the thiophene ring. The thiophene moiety is susceptible to both poisoning of hydrogenation catalysts and unwanted over-reduction (saturation) or desulfurization.

This guide addresses the specific impurity profiles associated with the two dominant synthetic routes: Asymmetric Hydrogenation (Enamide Route) and Enzymatic Resolution (Rodionov Route) .

Part 1: Impurity Profiling & Causality

The following table summarizes the most critical impurities users encounter, their origins, and detection methods.

Impurity IDName / StructureOriginRisk FactorDetection
IMP-A (R)-Enantiomer (R)-3-Amino-4-(2-thienyl)butanoic acid• Inefficient asymmetric hydrogenation• Incomplete enzymatic resolutionHigh (Potency loss)Chiral HPLC (e.g., Crownpak or Chiralpak ZWIX)
IMP-B Tetrahydro-analog 3-Amino-4-(tetrahydro-2-thienyl)butanoic acid• Over-reduction during deprotection or chiral setting• Use of Pt/C or high-pressure Pd/CMedium (Side reactions)LC-MS (+4 Da mass shift)
IMP-C Regioisomer 3-Amino-4-(3-thienyl)butanoic acid• Contaminated starting material (Thiophene-3-carboxaldehyde)Low (Supply chain)H-NMR (Distinct thiophene splitting)
IMP-D Des-thienyl 3-Aminobutanoic acid• Hydrodesulfurization (Raney Ni usage)• Extreme hydrogenation conditionsMediumLC-MS (Significant mass loss)
IMP-E Dimer/Oxide Thiophene S-oxide dimers• Oxidative stress during workup• Exposure to air/peroxidesLow (Storage)LC-MS (Dimer mass)
Part 2: Troubleshooting Guides
Scenario 1: "My Enantiomeric Excess (ee) is stuck below 98%."

Context: Common in Asymmetric Hydrogenation routes using Rh(I) or Ru(II) chiral phosphine ligands.

Root Cause Analysis: The thiophene sulfur atom is a "soft" Lewis base that can coordinate with the metal center of your chiral catalyst, competing with the olefin substrate. This "poisoning" effect slows the reaction, often tempting chemists to increase temperature or pressure—which degrades enantioselectivity.

Protocol:

  • Catalyst Selection: Switch to Rh(cod)(Me-DuPhos)]BF4 or Ru(OAc)2(BINAP) . These bulky ligands protect the metal center from sulfur coordination.

  • Scavenging: Pre-treat the substrate solution with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) to remove trace metal contaminants from previous steps that might interfere with the chiral catalyst.

  • Recrystallization (The "Rescue"):

    • Dissolve the crude HCl salt in minimal hot Isopropanol (IPA) .

    • Add Ethyl Acetate dropwise until turbidity appears.

    • Cool slowly to 4°C. The (S)-enantiomer HCl salt typically crystallizes preferentially, leaving the (R)-isomer in the mother liquor.

Scenario 2: "I see a +4 Da impurity (M+5) in LC-MS."

Context: This indicates the formation of the tetrahydrothiophene ring (saturation of the thiophene).

Root Cause Analysis: You likely used Palladium on Carbon (Pd/C) for a deprotection step (e.g., removing Cbz or Benzyl groups) or during the primary reduction. Thiophene rings are aromatic but less stable than benzene; they will reduce under standard hydrogenation conditions (50 psi H2, RT) if the catalyst loading is high.

Protocol:

  • Switch Catalysts: For Cbz removal, use Pd(OH)2/C (Pearlman’s Catalyst) but strictly control the equivalents. Better yet, use acid-labile protecting groups (Boc) to avoid hydrogenation entirely.

  • Poison the Catalyst: If hydrogenation is unavoidable, add a "modifier" like Diphenylsulfide (0.1 eq) or use a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. These are commercially available "poisoned" catalysts designed to reduce nitro/alkene groups without touching the thiophene ring.

  • Reaction Monitoring: Do not run overnight. Sample every 30 minutes. The rate of alkene reduction is orders of magnitude faster than thiophene reduction; stop the reaction immediately upon consumption of the starting material.

Part 3: Visualization of Pathways & Logic
Figure 1: Synthesis Pathways & Impurity Origins

This diagram maps the two primary synthetic routes and where specific impurities are introduced.

SynthesisMap Start Start: Thiophene-2-carboxaldehyde Rodionov Route A: Rodionov Rxn (Malonic Acid + NH4OAc) Start->Rodionov Knoevenagel Route B: Knoevenagel Condensation Start->Knoevenagel ImpRegio IMP-C: 3-Thienyl Isomer (Feedstock Impurity) Start->ImpRegio Contaminated Feed Racemic Racemic Beta-Amino Acid Rodionov->Racemic Resolution Enzymatic Resolution (Lipase/Acylase) Racemic->Resolution Final (S)-3-Amino-4-(2-thienyl) butanoic acid HCl Resolution->Final ImpR IMP-A: (R)-Enantiomer (Resolution Failure) Resolution->ImpR Poor Selectivity Enamide Enamide Intermediate Knoevenagel->Enamide AsymHydro Asymmetric Hydrogenation (Rh-DuPhos) Enamide->AsymHydro AsymHydro->Final AsymHydro->ImpR Catalyst Poisoning ImpTetra IMP-B: Tetrahydro-thiophene (Over-Reduction) AsymHydro->ImpTetra Pd/C or High Pressure

Caption: Synthesis map highlighting the divergence of Rodionov and Hydrogenation routes and the specific entry points for critical impurities (Red).

Figure 2: Troubleshooting Decision Tree

Use this logic flow when your final product fails QC specifications.

Troubleshooting Problem QC Failure Detected CheckType Identify Failure Type Problem->CheckType ChiralFail Low Chiral Purity (<98% ee) CheckType->ChiralFail ChemFail Unknown Peaks / Mass Error CheckType->ChemFail Recryst Perform Recrystallization (IPA/EtOAc) ChiralFail->Recryst If Chemical Synthesis CheckRes Check Resolution Agent (Enzyme Activity) ChiralFail->CheckRes If Enzymatic MassCheck Check Mass Spec ChemFail->MassCheck Plus4 Mass +4 Da? (Tetrahydro-) MassCheck->Plus4 MinusSulfur Mass -32 Da? (Des-thienyl) MassCheck->MinusSulfur ActionHydro Change Catalyst: Use Pt(S)/C or Rh-DuPhos Plus4->ActionHydro ActionRaney Stop using Raney Ni Switch to Fe/HCl or Zn MinusSulfur->ActionRaney

Caption: Decision matrix for diagnosing and resolving purity failures in the final HCl salt.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel to reduce the oxime/enamine intermediate? A: Absolutely not. Raney Nickel is a potent desulfurization agent. It will strip the sulfur from the thiophene ring, resulting in an aliphatic chain (n-butyl derivative) or ring-opened byproducts. Use mild reducing agents like Sodium Cyanoborohydride (NaBH3CN) or poisoned noble metal catalysts.

Q2: The HCl salt is hygroscopic. How should I handle it? A: The hydrochloride salt of beta-amino acids can be hygroscopic.

  • Storage: Store under Argon at -20°C.

  • Handling: Weigh in a glovebox or low-humidity environment.

  • Drying: If the solid becomes sticky, triturating with anhydrous diethyl ether or MTBE usually restores the free-flowing powder.

Q3: Why is there a strong sulfur odor in my final product? A: This indicates degradation. Thiophene oxides (sulfoxides) formed during oxidative stress can decompose or dimerize. Ensure all solvents used in the final workup are degassed and free of peroxides (especially ethers like THF or Dioxane).

References
  • Enzymatic Resolution Strategies

    • Title: Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
    • Source: MDPI (Molecules 2022).
    • URL:[Link]

  • Sitagliptin/Beta-Amino Acid Analogs (Synthetic Context)

    • Title: Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.[1]

    • Source: Helvetica Chimica Acta (via ResearchG
    • URL:[Link]

  • Thiophene Hydrogenation Mechanisms (Over-reduction)

    • Title: Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions.[2]

    • Source: ACS Industrial & Engineering Chemistry Research.
    • URL:[Link]

  • Icatibant Synthesis (Application Context)
  • Rodionov Reaction & Beta-Amino Acids

    • Title: New access to racemic β3-amino acids (Tetrahedron).[3]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

Sources

Troubleshooting low yields in asymmetric synthesis of beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of β-amino acids. These compounds are crucial building blocks in pharmaceuticals and peptidomimetics, but their stereoselective synthesis can be challenging.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section provides a systematic approach to troubleshooting low yields in a question-and-answer format, addressing specific problems you may encounter during your experiments.

Q1: My reaction shows low conversion to the desired β-amino acid product. Where should I begin my investigation?

Low conversion is often the primary reason for low yields and typically points to fundamental issues with the reaction components or conditions. A logical, step-by-step investigation is the most efficient way to identify the root cause.

TroubleshootingWorkflow start Low Conversion Observed reagents Step 1: Verify Starting Material & Reagent Quality start->reagents catalyst Step 2: Assess Catalyst & Ligand Integrity reagents->catalyst Reagents OK sub_reagents Purity (NMR, GC/MS) Achiral? Correct Isomer? reagents->sub_reagents conditions Step 3: Scrutinize Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst Activity Check Handling (Air/Moisture Sensitive?) Correct Loading catalyst->sub_catalyst workup Step 4: Review Work-up & Isolation Procedure conditions->workup Conditions OK sub_conditions Anhydrous? Inert Atmosphere? Temperature Control? Concentration? conditions->sub_conditions solution Problem Solved / Yield Improved workup->solution Procedure OK sub_workup Product Decomposition? Emulsion Formation? Precipitation Issues? workup->sub_workup

Caption: General workflow for troubleshooting low conversion.

A. Starting Material & Reagent Purity

The quality of your starting materials is paramount. Impurities can act as catalyst poisons or participate in side reactions.

  • Substrates (Aldehydes, Imines, Enolates):

    • Aldehydes: Prone to oxidation to carboxylic acids or polymerization. An aldehyde that has been stored for a long time may require purification by distillation or chromatography. Check purity by ¹H NMR.

    • Imines: Can be hydrolytically unstable. It is often best to prepare imines fresh in situ or use them immediately after preparation and purification.

    • Ketene Acetals/Enolates: Highly sensitive to moisture. Ensure they are prepared under strictly anhydrous conditions.

  • Solvents and Additives:

    • Solvents: Trace amounts of water can hydrolyze reagents or deactivate catalysts, especially Lewis acids and organometallics.[3] Always use freshly dried, degassed solvents.

    • Additives: Bases or acids used as additives must be of high purity and accurately measured. The effects of additives can significantly impact catalytic activity and selectivity.[4]

SolventCommon Drying AgentNotes
Tetrahydrofuran (THF)Na/benzophenone, Molecular SievesPeroxide formation is a hazard. Test before use.
Dichloromethane (DCM)CaH₂, Molecular SievesDistill from CaH₂. Avoid acidic contaminants.
TolueneNa/benzophenone, Molecular SievesAn excellent non-coordinating solvent for many reactions.
Acetonitrile (MeCN)CaH₂, Molecular SievesCan coordinate to metal centers, affecting catalysis.

Table 1: Common solvents and recommended drying methods for asymmetric synthesis.

Q2: My catalyst seems to be inactive or provides low stereoselectivity. What could be the cause?

The chiral catalyst is the heart of the asymmetric reaction. Its failure to perform is a common source of frustration.

A. Catalyst Decomposition or Poisoning

  • Air and Moisture Sensitivity: Many transition-metal catalysts (e.g., based on Rh, Ru, Cu, Pd) and their chiral ligands are sensitive to oxygen and moisture.[2][5] Strict use of inert atmosphere techniques (Schlenk line or glovebox) is mandatory.

  • Impurities: As mentioned, impurities in substrates or solvents (e.g., amines, water, peroxides) can irreversibly bind to the catalyst's active site, rendering it inactive.

  • Thermal Instability: Some catalysts are not stable at elevated temperatures. Ensure the reaction temperature does not exceed the catalyst's known stability range.

B. Incorrect Catalyst Loading or Preparation

  • Loading: While called "catalytic," a certain minimum loading is required. Too little catalyst will result in a sluggish reaction and low conversion. A typical starting point is 1-5 mol%.

  • Activation/Pre-formation: Some catalytic systems require a pre-activation step, such as the formation of a catalyst-ligand complex before the addition of substrates. Ensure this is done correctly as per the literature procedure.

C. Suboptimal Ligand-Metal Combination

The electronic and steric properties of the chiral ligand must be matched to the metal and the specific reaction. A ligand that works well for a hydrogenation reaction may not be suitable for a Mannich reaction.[6][7] Consulting review articles on the specific transformation is crucial for selecting an appropriate catalyst system.[8]

Q3: I have good conversion by crude ¹H NMR, but my isolated yield is poor. What happened to my product?

This scenario points toward issues during the reaction work-up and purification stages.

A. Product Instability

  • pH Sensitivity: β-amino acids and their ester derivatives can be sensitive to strongly acidic or basic conditions during aqueous work-up. Unprotected amines can be protonated, and esters can be hydrolyzed. Maintain a suitable pH, often near neutral, during extraction.

  • Silica Gel Decomposition: Some nitrogen-containing compounds, especially those with free amines, can irreversibly bind to or decompose on standard silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N), or use an alternative stationary phase like alumina.

B. Physical Loss During Purification

  • High Polarity: Free β-amino acids are zwitterionic and can be highly polar, making extraction from the aqueous phase difficult and chromatography challenging. They may streak badly on silica or refuse to elute.

    • Solution: Protect the amine (e.g., as a Boc or Cbz derivative) and/or the carboxylic acid (as an ester) before chromatography. This makes the molecule less polar and easier to handle.

  • Emulsion Formation: During aqueous extraction, emulsions can form, trapping the product in the interfacial layer.

    • Solution: Add brine (saturated NaCl solution) to help break the emulsion. If it persists, filtering the entire mixture through a pad of Celite® can be effective.

Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic asymmetric methods for synthesizing β-amino acids?

Several powerful methods exist, with the choice depending on the desired substitution pattern and available starting materials.[9] Key strategies include:

  • Catalytic Asymmetric Mannich Reaction: A three-component reaction of an aldehyde, an amine, and an enolate equivalent. It is one of the most direct and versatile methods.[6][10][11]

  • Asymmetric Hydrogenation: The hydrogenation of β-enamino esters or similar unsaturated precursors using chiral transition-metal catalysts (e.g., Rh- or Ru-based) is a highly effective method, often providing excellent enantioselectivity.[2]

  • Asymmetric Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters or other Michael acceptors, catalyzed by chiral metal complexes or organocatalysts.[7]

Factors Yield Yield & Selectivity Catalyst Catalyst System (Metal + Chiral Ligand) Yield->Catalyst Controls Stereochemistry Substrate Substrate Quality (Purity, Structure) Yield->Substrate Defines Product Solvent Solvent (Polarity, Coordinating Ability) Yield->Solvent Influences Solubility & Rates Temp Temperature (Kinetics vs. Selectivity) Yield->Temp Affects Rate & Enantioselectivity Catalyst->Solvent Substrate->Solvent Temp->Solvent

Caption: Interplay of key factors affecting reaction outcome.

Q2: How do I accurately determine the stereochemical outcome (ee and dr) of my reaction?

Accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is critical.

  • Diastereomeric Ratio (dr): This can usually be determined directly from the ¹H NMR spectrum of the crude reaction mixture.[12] Diastereomers have distinct chemical environments, leading to different chemical shifts for corresponding protons. By integrating a pair of well-resolved, non-overlapping signals (one for each diastereomer), the ratio can be calculated.[13]

  • Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in an achiral solvent. Their ratio must be determined using a chiral method.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][15]

    • NMR with Chiral Shift Reagents: Adding a chiral solvating agent or a lanthanide-based chiral shift reagent can induce different chemical shifts for the enantiomers, allowing for quantification by integration. This method is generally less accurate than chiral HPLC.

Q3: Can racemization occur during the reaction or work-up?

Yes, racemization is a potential problem that can erode your hard-earned stereoselectivity.

  • During Reaction: If the reaction conditions are too harsh (e.g., excessively high temperature or strongly basic/acidic conditions), the newly formed stereocenter, particularly if it is adjacent to a carbonyl group, can epimerize.

  • During Purification: Prolonged exposure to standard silica gel, which is acidic, can cause racemization of sensitive products. As mentioned, using base-deactivated silica or switching to a different stationary phase can prevent this. It is always advisable to determine the ee of the crude product and compare it to the purified material to check for racemization during purification.[16]

Key Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Mannich-type Reaction

This protocol is a representative example for the synthesis of a β-amino ester. Note: Specific conditions (catalyst, solvent, temperature) must be optimized based on the specific substrates and literature precedents.[10][17]

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral ligand (e.g., (R)-BINAP, 0.011 mmol) and the metal precursor (e.g., Cu(OAc)₂, 0.01 mmol).

  • Solvent Addition: Add freshly dried, degassed THF (2.0 mL) via syringe. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate oven-dried Schlenk flask, dissolve the imine (0.2 mmol) and any additives (e.g., an alcohol, 0.4 mmol) in THF (0.8 mL).[10]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Initiation: To the cooled mixture, add the nucleophile (e.g., a silyl ketene acetal or a hydrosilane reductant followed by an α,β-unsaturated acid) via syringe.[10][18] Then, add the prepared catalyst solution via cannula or syringe.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching & Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis & Purification: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify the product by flash column chromatography on silica gel (potentially deactivated with Et₃N) to obtain the pure β-amino acid derivative. Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amino acid derivatives. Macrocyclic glycopeptide (e.g., Teicoplanin-based) or polysaccharide-based columns are common choices.[15][19]

  • Method Development:

    • Start with a simple mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water with an acidic or basic modifier for reversed-phase.

    • Inject a small amount of the sample and monitor the UV absorbance at a wavelength where your compound absorbs.

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier), flow rate, and column temperature.

  • Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak. The enantiomeric excess is calculated as:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

ParameterStarting PointOptimization Strategy
Mobile Phase Hexane:Isopropanol (90:10)Vary alcohol % from 5% to 30%. Additives like TFA (0.1%) can improve peak shape.
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min to improve resolution; increase to 1.5 mL/min to shorten run time.
Temperature Ambient (25 °C)Lowering temperature often improves separation but increases backpressure.
Detection 254 nm or 220 nmChoose a wavelength where the analyte has strong absorbance.

Table 2: Typical starting parameters for chiral HPLC method development.

References
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656–1691. Available at: [Link]

  • ResearchGate. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Available at: [Link]

  • Sajjad, F., Zhang, S., & Xu, M. H. (2025). Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. Synthesis, 57(05), 891-916. Available at: [Link]

  • Zhang, D. et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis, Arts & Sciences Theses and Dissertations. Available at: [Link]

  • ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. Available at: [Link]

  • PMC. (n.d.). Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Available at: [Link]

  • Macmillan Group. (2015). Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. Available at: [Link]

  • Hart, D. J., & Lectka, T. (n.d.). Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis. Available at: [Link]

  • List, B., & Maruoka, K. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. Available at: [Link]

  • Sivasubramanian, A., & Petchiammal, M. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Engineering and Science, 2(4), 48-52.
  • PMC. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • Knowles, W. S. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 99(24), 15744-15748.
  • Schmid, M. G., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]

  • Richert, C. et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal. Available at: [Link]

  • Rapoport, H. et al. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • PMC. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Available at: [Link]

  • ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Available at: [Link]

  • Viso, A. et al. (2005). R,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167-3196.
  • Gröger, H. (2003). Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. Angewandte Chemie International Edition, 42(36), 4290-9. Available at: [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? Available at: [Link]

  • Schepartz, A. et al. (n.d.). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. PMC. Available at: [Link]

  • Miller, S. J. et al. (n.d.). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. Available at: [Link]

  • Lebrilla, C. B. et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • Reineri, F. et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Principles of Asymmetric Synthesis. Available at: [Link]

  • Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Available at: [Link]

  • Rosini, C. et al. (n.d.).
  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Asymmetric Iron Catalysis. Available at: [Link]

  • ACS Publications. (n.d.). Additive Effects on Asymmetric Catalysis. Available at: [Link]

  • ResearchGate. (2023). Enantiomeric amplification of L amino acids: part 3-using chiral impurities. Available at: [Link]

  • Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Available at: [Link]

  • Creation Ministries International. (2024). Enantiomeric amplification of L amino acids: part 1—irrelevant and discredited examples. Available at: [Link]

Sources

Validation & Comparative

Validation of HPLC Methods for (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride is a critical chiral


-amino acid intermediate, frequently utilized in the synthesis of peptidomimetics and platelet glycoprotein IIb/IIIa antagonists (e.g., Lotrafiban). Its structural integrity—specifically its enantiomeric purity—is paramount, as the (R)-enantiomer often constitutes a potent impurity that can alter pharmacological efficacy.

This guide objectively compares two validated analytical workflows for the quantification and enantiomeric separation of this molecule:

  • Method A (Direct): Chiral Stationary Phase (CSP) HPLC using Crown Ether technology.[1]

  • Method B (Indirect): Pre-column Derivatization using OPA/NAC followed by Reversed-Phase HPLC.

While Method B offers superior sensitivity for trace analysis, Method A is recommended as the "Gold Standard" for bulk drug substance release due to its minimal sample preparation, robustness, and ability to handle the zwitterionic nature of the analyte without kinetic artifacts.

Chemical Context & Analytical Challenges

The analyte possesses two distinct functional groups that dictate chromatographic behavior: a primary amine at the


-position and a carboxylic acid.
  • Zwitterionic Nature: In neutral pH, the molecule exists as a zwitterion, making retention on standard C18 columns poor without ion-pairing agents.

  • Chromophore: The thiophene ring provides sufficient UV absorbance (

    
     nm), allowing for direct UV detection, unlike aliphatic amino acids which require low-UV (200-210 nm) or derivatization.
    

Comparative Methodology

Method A: Direct Chiral Separation (Recommended)

Principle: This method utilizes a Crown Ether-based Chiral Stationary Phase (CSP).[1] The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the crown ether (18-crown-6 derivative) and the protonated primary ammonium group (


) of the analyte.
  • Column: CROWNPAK CR-I(+) (Daicel),

    
     mm, 5 
    
    
    
    m.[2][3]
  • Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (85:15 v/v).

  • Flow Rate: 0.4 mL/min.[4]

  • Temperature: 10°C (Critical: Lower temperature enhances the stability of the ammonium-crown ether complex, improving resolution).

  • Detection: UV at 235 nm.

Protocol:

  • Sample Prep: Dissolve 10 mg of the HCl salt in 10 mL of Mobile Phase (pH 1.5). The acidic diluent ensures the amine is fully protonated (

    
    ).
    
  • Equilibration: Flush column for 30 mins. Ensure baseline is stable.

  • Injection: 5

    
    L.
    
  • Elution Order: typically, the (R)-enantiomer (D-analog) elutes first, followed by the (S)-enantiomer (L-analog).

Method B: Indirect Derivatization (Alternative)

Principle: Pre-column derivatization with o-Phthalaldehyde (OPA) and N-Acetyl-L-Cysteine (NAC) creates diastereomeric isoindole derivatives. These diastereomers possess different hydrophobicities and can be separated on an achiral C18 column.

  • Column: C18 (e.g., Waters XBridge C18),

    
     mm, 3.5 
    
    
    
    m.
  • Reagents: OPA/NAC reagent (prepared fresh).

  • Mobile Phase:

    • A: 50 mM Sodium Acetate (pH 5.5)

    • B: Methanol / Acetonitrile (50:50)

    • Gradient: 10% B to 60% B over 20 mins.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Protocol:

  • Derivatization: Mix 10

    
    L sample + 10 
    
    
    
    L OPA/NAC reagent. Wait 2.0 minutes (precise timing required).
  • Quench: Add 100

    
    L acidic buffer to stop reaction.
    
  • Injection: Immediate injection onto HPLC.

Performance Comparison Matrix

FeatureMethod A (Direct CSP)Method B (Derivatization)
Selectivity (

)
High (> 1.5)Moderate (1.2 - 1.4)
Sample Prep Simple (Dissolve & Shoot)Complex (Reaction timing critical)
Sensitivity (LOD) Moderate (UV)High (Fluorescence)
Robustness High (Fewer variables)Low (Reagent stability issues)
Cost per Analysis High (Column cost)Low (Standard column)
Throughput Medium (Isocratic, ~20 min)Medium (Gradient + Re-eq, ~30 min)

Validation Data (ICH Q2(R1) Framework)

The following data represents typical validation results for Method A , demonstrating its suitability for release testing.

Specificity & Selectivity

The method must resolve the (S)-enantiomer from the (R)-enantiomer and known process impurities (e.g., thiophene-2-acrylic acid).

  • Requirement: Resolution (

    
    ) between enantiomers 
    
    
    
    .
  • Result: Typical

    
     at 10°C. No interference from blank or placebo.
    
Linearity

Evaluated over 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

ParameterResultAcceptance Criteria
Range 0.25 – 0.75 mg/mL80-120% of Test Conc.
Correlation (

)
0.9998

Y-Intercept 0.4% of response

Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

LevelMean Recovery (%)RSD (%)
80% 99.40.5
100% 100.10.3
120% 99.80.4
Precision
  • Repeatability (Intra-day):

    
     injections. RSD 
    
    
    
    .
  • Intermediate Precision (Inter-day): Different analyst, different column lot. RSD

    
    .[5]
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific mechanism of the recommended Direct Method.

ValidationWorkflow Start Start: Method Selection Analyte Analyte: (S)-3-Amino-4-(2-thienyl) butanoic acid HCl Start->Analyte Decision Requirement: Trace (<0.05%) or Bulk (>98%)? Analyte->Decision MethodA Method A: Direct CSP (Crown Ether) Decision->MethodA Bulk Purity / Assay MethodB Method B: Derivatization (OPA/NAC) Decision->MethodB Trace Impurity / Bioanalysis MechA Mechanism: Ammonium Inclusion Complex (Requires Acidic Mobile Phase) MethodA->MechA MechB Mechanism: Diastereomer Formation (Requires Kinetic Control) MethodB->MechB Valid Validation (ICH Q2) Specificity, Linearity, Accuracy MechA->Valid MechB->Valid

Caption: Decision matrix for selecting between Direct CSP and Derivatization based on analytical needs.

CrownEtherMechanism Acid Mobile Phase Acid (HClO4) pH 1.5 Amine Analyte Amine Group (-NH2 -> -NH3+) Acid->Amine Protonation Complex Host-Guest Complex [Crown + NH3+] Amine->Complex Inclusion Crown Stationary Phase (18-Crown-6 Ether) Crown->Complex Host Resolution Chiral Resolution (R) elutes before (S) Complex->Resolution Differential Stability

Caption: Mechanistic view of the Crown Ether interaction requiring acidic conditions for amine protonation.

Critical Scientific Insights (The "Why")

Why Perchloric Acid?

In Method A, the mobile phase generally utilizes aqueous


.[4] This is not arbitrary.
  • Counter-ion Effect: Perchlorate (

    
    ) is a chaotropic anion. It forms stable ion pairs with the ammonium cation but does not interfere with the inclusion of the ammonium group into the crown ether cavity as strongly as chloride or phosphate might.
    
  • Protonation: The crown ether only recognizes the ammonium ion (

    
    ), not the neutral amine. Maintaining pH < 2.0 ensures 100% protonation of the 
    
    
    
    -amino group.
Why Low Temperature?

Chiral recognition is an enthalpy-driven process (


). Lowering the temperature (e.g., from 25°C to 10°C) increases the difference in free energy (

) between the (R)-complex and the (S)-complex, thereby significantly increasing the separation factor (

).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Daicel Corporation. (2020).[3] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-).[6] [Link]

  • Hyun, M. H. (2016).[2] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]

  • Bhushan, R., & Martens, J. (2010). Amino Acids and Their Derivatives: Chiral Separations.[2][3][4][6][7][8] In Encyclopedia of Chromatography. [Link]

Sources

Optimizing Peptidomimetics: A Comparative Guide to 3-Amino-4-(2-thienyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Amino-4-(2-thienyl)butanoic acid derivatives , positioning them as critical bioisosteres in modern peptidomimetic and anticonvulsant drug design.

Executive Summary: The Bioisosteric Advantage

In the landscape of non-proteinogenic amino acids, 3-Amino-4-(2-thienyl)butanoic acid (also known as


-homo-thienylalanine) represents a high-value scaffold. It serves as a strategic bioisostere for phenylalanine and tyrosine residues in peptide-based drugs and is a structural congener to GABA-ergic anticonvulsants like Pregabalin.

This guide objectively compares the Thienyl-Beta-Amino Acid (T-BAA) class against its primary alternatives: Phenyl-Beta-Amino Acids (P-BAA) and Gamma-Amino Acids (GAA) . While Phenyl analogs offer metabolic predictability, Thienyl derivatives frequently exhibit superior receptor affinity due to unique electronic properties (


-excessive ring) and reduced steric bulk, albeit with a specific metabolic liability that requires management.

Chemical Space & Mechanism of Action

The Thiophene Bioisostere

The substitution of a phenyl ring (in Phenylalanine analogs) with a thiophene ring fundamentally alters the physicochemical profile of the ligand.

  • Electronic Effects: Thiophene is electron-rich (

    
    -excessive) compared to benzene. This increases the strength of cation-
    
    
    
    interactions with receptor residues (e.g., Arg, Lys) and edge-to-face
    
    
    -stacking.
  • Steric Profile: The thiophene ring is slightly smaller than a benzene ring (bond angle ~90° at sulfur vs. 120° in benzene), allowing it to fit into tighter hydrophobic pockets.

  • Lipophilicity: Thiophene is generally more polar than benzene (LogP Benzene: 2.13 vs. Thiophene: 1.81), potentially improving aqueous solubility of the final drug candidate.

Therapeutic Targets
  • DPP-4 Inhibition (Diabetes): As seen in Sitagliptin analogs, beta-amino acids form the core pharmacophore. Thienyl derivatives are explored to modulate the S1/S2 pocket binding affinity.

  • GABA-ergic Modulation (Epilepsy/Pain): As a

    
    -substituted GABA analog, these derivatives target the 
    
    
    
    subunit of voltage-gated calcium channels (VGCC) or inhibit GABA transporters (GAT), similar to Tiagabine (which contains a bis-thienyl motif).

Comparative Performance Analysis

The following table contrasts 3-Amino-4-(2-thienyl)butanoic acid derivatives with standard alternatives.

Table 1: Physicochemical and Pharmacological Comparison

FeatureThienyl-Beta-AA (Subject) Phenyl-Beta-AA (Standard) Pregabalin (Gamma-AA Ref)
Electronic Nature Electron-Rich (

-excessive)
Electron-NeutralAliphatic (None)
Receptor Interaction Strong Cation-

& S-interaction
Standard

-

stacking
Hydrophobic / H-bond
Metabolic Stability Moderate/Risk: Potential for S-oxidation (reactive metabolites)High: Metabolically robustHigh: Renal excretion mostly unchanged
Proteolytic Stability High: Resistant to peptidases (beta-backbone)High: Resistant to peptidasesHigh: Not a peptide substrate
Solubility Improved vs. PhenylLow/ModerateHigh
Primary Application Peptidomimetics, DPP-4 InhibitorsPeptide stabilizationAnticonvulsant
The Metabolic "Watch-Out": S-Oxidation

While Thienyl derivatives often show higher potency, they carry a structural alert. The thiophene sulfur can be oxidized by CYP450 enzymes to form a Thiophene S-oxide or Epoxide , which are reactive electrophiles capable of covalent binding to proteins (hepatotoxicity risk).[1]

  • Mitigation Strategy: Block the 5-position of the thiophene ring with a substituent (e.g., Chloro, Methyl) or ensure rapid clearance to prevent bioaccumulation.

Visualizing the Structure-Activity Relationship (SAR)[2]

The diagram below illustrates the decision logic for selecting a Thienyl derivative over a Phenyl analog and the metabolic pathways involved.

SAR_Logic Start Target: Hydrophobic Pocket (e.g., DPP-4, GABA-R) Choice Select Scaffold Start->Choice Phenyl Phenyl-Beta-AA (Standard) Choice->Phenyl Baseline Thienyl Thienyl-Beta-AA (High Affinity) Choice->Thienyl Need Potency/Solubility Success Optimized Candidate Phenyl->Success Safe but Lower Affinity Potency Increased Potency (Cation-Pi / Steric Fit) Thienyl->Potency Risk Metabolic Risk (CYP450 S-Oxidation) Thienyl->Risk Potency->Success Mitigation Strategy: Block C-5 Position (e.g., Cl, Me) Risk->Mitigation Bioactivation Mitigation->Success

Figure 1: Strategic selection workflow for Thienyl-Beta-Amino Acids, highlighting the balance between potency gains and metabolic liability management.

Experimental Protocols

To validate the utility of 3-Amino-4-(2-thienyl)butanoic acid derivatives, the following protocols are recommended. These focus on synthesis and enzymatic stability.

Synthesis via Arndt-Eistert Homologation

This is the standard method to convert an alpha-amino acid (Thienylalanine) to a beta-amino acid.

Reagents: Boc-3-(2-thienyl)-L-alanine, Isobutyl chloroformate, Diazomethane (or TMS-diazomethane), Silver benzoate.

  • Activation: Dissolve Boc-3-(2-thienyl)-L-alanine (1.0 eq) in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Diazoketone Formation: Filter the salt and treat the filtrate with excess diazomethane in ether at 0°C. Stir for 3 hours. Evaporate solvent to yield the diazoketone.

  • Wolff Rearrangement: Dissolve diazoketone in dioxane/water (9:1). Add Silver benzoate (0.1 eq) and sonicate/heat to 70°C until gas evolution ceases.

  • Workup: Evaporate dioxane, basify with NaHCO3, wash with ether, acidify with citric acid, and extract with Ethyl Acetate.

  • Validation: Confirm structure via 1H-NMR (Look for the characteristic

    
    -CH2 multiplet at ~2.5 ppm and 
    
    
    
    -CH multiplet at ~4.0 ppm).
DPP-4 Inhibition Assay (Functional Validation)

If developing these as antidiabetic agents (Sitagliptin analogs), use this fluorometric assay.

Materials: Recombinant human DPP-4 enzyme, Substrate (Gly-Pro-AMC).

  • Preparation: Dilute test compounds (Thienyl derivatives) in assay buffer (25 mM Tris-HCl, pH 8.0) to varying concentrations (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 20

    
    L of compound with 20 
    
    
    
    L of DPP-4 enzyme (10 ng/well) in a black 96-well plate. Incubate for 10 min at 30°C.
  • Reaction: Initiate by adding 20

    
    L of Gly-Pro-AMC substrate (50 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate IC50 by plotting slope inhibition vs. log[concentration].

    • Self-Validation: Include Sitagliptin as a positive control (Expected IC50 ~18 nM).

References

  • Vertex AI Search. (2026). Sourcing Boc-(R)-3-amino-4-(2-thienyl)-butyric Acid: A Chemical Intermediate Guide. Retrieved from

  • National Institutes of Health (NIH). (2009). Neuronal and non-neuronal GABA transporters as targets for antiepileptic drugs. Retrieved from

  • American Chemical Society. (2014).[1] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from

  • MDPI. (2018). Structure-Activity Relationships of Beta-Amino Acid Heterocyclic Derivatives. Retrieved from

  • PubChem. (2026). 3-(Aminomethyl)-4-(thiophen-2-yl)butanoic acid Compound Summary. Retrieved from

Sources

Comparison of (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride to pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

This guide provides a critical comparison between Pregabalin , the clinical gold standard for


 ligand therapy, and (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride  (referred to herein as S-ATBA ), a specialized chiral 

-amino acid scaffold.

While Pregabalin is a marketed therapeutic, S-ATBA represents a distinct chemical space often utilized in peptidomimetic design and structure-activity relationship (SAR) exploration. The comparison highlights the shift from aliphatic


-amino acids (Pregabalin) to aromatic 

-amino acids (S-ATBA), analyzing the impact on lipophilicity, receptor fit, and metabolic stability.
Quick Reference: Physicochemical Divergence
FeaturePregabalin (S)-3-Amino-4-(2-thienyl)butanoic acid HCl
CAS Registry 148553-50-8270065-91-3
Backbone Class

-Amino Acid (3-substituted GABA)

-Amino Acid (

-homo analog)
Side Chain Isobutyl (Aliphatic)(2-Thienyl)methyl (Heteroaromatic)
Primary Target VGCC

Subunit (

nM)
Peptidomimetic Scaffold / Potential GAT Modulator
LogP (Calc)


(Higher Lipophilicity)
Metabolic Liability Low (Renal Excretion)Moderate (Thiophene S-oxidation risk)

Part 2: Structural & Mechanistic Analysis

The "Beta vs. Gamma" Shift

The fundamental difference lies in the carbon backbone length, which dictates the spatial orientation of the ammonium and carboxylate pharmacophores.

  • Pregabalin (

    
    -amino):  The amino group is separated from the carboxyl by three carbons. This flexibility allows it to adopt the specific folded conformation required to bind the System L transporter (LAT1)  for BBB penetration and the 
    
    
    
    subunit
    of voltage-gated calcium channels.
  • S-ATBA (

    
    -amino):  The amino group is on the 
    
    
    
    -carbon (two carbons from carboxyl).
    
    
    -amino acids are conformationally more restricted and resistant to proteolytic degradation. In drug design, S-ATBA is often used to introduce rigidity into peptide chains or to probe the steric tolerance of a receptor pocket (e.g., creating "beta-peptides").
The Thiophene Bioisostere Effect

S-ATBA replaces the inert isobutyl group of Pregabalin with a thiophene ring .

  • Electronic Effects: Thiophene is electron-rich and aromatic, capable of

    
     stacking interactions that the aliphatic isobutyl group cannot form.
    
  • Steric & Lipophilic Profile: The thiophene ring is roughly isosteric with a phenyl ring but more lipophilic. This can enhance membrane permeability but introduces a metabolic "soft spot" (cytochrome P450-mediated S-oxidation).

Visualization: Structural Logic

The following diagram illustrates the structural relationship and the divergence in their chemical utility.

StructureComparison cluster_props Pharmacophore Shift Pregabalin Pregabalin (Gamma-Amino Acid) SATBA (S)-3-Amino-4-(2-thienyl)butanoic acid (Beta-Amino Acid) Pregabalin->SATBA Structural Modification (Isobutyl -> Thienyl) (Gamma -> Beta) Target_A2D Target: VGCC alpha2-delta (Requires Gamma-spacing) Pregabalin->Target_A2D High Affinity Ligand Isobutyl Isobutyl Group (Metabolically Stable) Pregabalin->Isobutyl Target_Pep Target: Peptidomimetics (Requires Beta-stability) SATBA->Target_Pep Building Block / Scaffold Thiophene Thiophene Group (Pi-Stacking / S-Oxidation) SATBA->Thiophene

Caption: Structural divergence showing the backbone shift (


 to 

) and side-chain modification (Aliphatic to Aromatic) dictating their distinct pharmacological roles.

Part 3: Experimental Validation Protocols

To objectively compare S-ATBA against Pregabalin, researchers must validate two key parameters:


 Binding Affinity  (to test if it mimics Pregabalin) and Metabolic Stability  (to assess the thiophene liability).
Experiment A: Radioligand Binding Assay ( Subunit)

Objective: Determine if S-ATBA retains affinity for the Pregabalin target despite the backbone shortening.

Protocol:

  • Tissue Preparation: Isolate synaptic membranes from porcine cerebral cortex (rich in

    
    ).
    
  • Ligand: Use

    
    -Gabapentin (Specific Activity ~80 Ci/mmol) as the radioligand.
    
  • Competition:

    • Incubate membranes (200

      
      g protein) with 10 nM 
      
      
      
      -Gabapentin.
    • Add increasing concentrations of Pregabalin (Control,

      
       to 
      
      
      
      M) and S-ATBA (Test,
      
      
      to
      
      
      M).
    • Buffer: 10 mM HEPES (pH 7.4) at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result:

  • Pregabalin:

    
     nM (High Affinity).
    
  • S-ATBA: Likely

    
    
    
    
    
    M (Low/No Affinity). Interpretation: The
    
    
    -amino backbone creates a distance mismatch between the ammonium and carboxylate groups, preventing optimal fit in the
    
    
    arginine-cage pocket.
Experiment B: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess the metabolic vulnerability of the thiophene ring in S-ATBA compared to the stable alkyl chain of Pregabalin.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) supplemented with NADPH.

  • Incubation:

    • Substrate Concentration: 1

      
      M (S-ATBA vs. Pregabalin).
      
    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS.

  • Detection: Monitor for parent depletion and formation of S-oxides or epoxides (specific to thiophene).

Expected Result:

  • Pregabalin: >95% remaining at 60 min (Renally excreted unchanged).

  • S-ATBA: Potential degradation (<80% remaining) due to CYP450 oxidation of the thiophene sulfur.

Part 4: Synthesis & Application Data[1]

Synthesis Utility

While Pregabalin is a final drug product, S-ATBA is primarily a chiral intermediate .

  • Peptidomimetics: S-ATBA is used to introduce a "kink" in peptide backbones, preventing enzymatic cleavage. The thiophene ring provides a handle for further functionalization (e.g., via Suzuki coupling).

  • Resolution: S-ATBA is often synthesized via enantioselective hydrogenation or enzymatic resolution of

    
    -keto esters.
    
Comparative Data Summary
ParameterPregabalinS-ATBAImplications
Molecular Weight 159.23 g/mol 221.70 g/mol (HCl salt)S-ATBA is heavier due to Sulfur/Aromaticity.
Polar Surface Area (PSA) 63.3

~63-70

Similar polarity; both are zwitterionic at physiological pH.
Blood-Brain Barrier High (via LAT1 transport)Unknown (Likely lower LAT1 affinity)S-ATBA may require prodrug strategies for CNS delivery.
Solubility High (Water)Moderate (Water), Soluble in MeOHS-ATBA HCl salt improves aqueous solubility.

Part 5: Workflow Visualization

The following diagram details the decision matrix for selecting between these two compounds in a research setting.

SelectionWorkflow Start Research Objective Decision Primary Goal? Start->Decision Route_Clin Treat Neuropathic Pain / Epilepsy Decision->Route_Clin Therapeutic Efficacy Route_Chem Design Novel Peptidomimetic / Probe Decision->Route_Chem Chemical Diversity Select_Pregabalin Select PREGABALIN (Validated alpha2-delta Ligand) Route_Clin->Select_Pregabalin Select_SATBA Select S-ATBA (Beta-Amino Scaffold) Route_Chem->Select_SATBA Exp_Binding Run Binding Assay (Confirm Target Engagement) Select_Pregabalin->Exp_Binding Positive Control Exp_Synth Perform Peptide Coupling (Utilize Beta-Stability) Select_SATBA->Exp_Synth Building Block

Caption: Decision matrix for researchers choosing between Pregabalin (Pharmacological Tool) and S-ATBA (Chemical Scaffold).

References

  • Pfizer Global Research. (2005).

    
     Protein. Journal of Medicinal Chemistry. 
    
  • Gong, Y., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Lupine Publishers.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2761506, (S)-3-Aminobutyric acid (Beta-amino acid scaffold context).

  • MDPI Molecules. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

  • ChemBK. (2024). (R)-3-Amino-4-(2-thienyl)-butyric acid-HCl Product Description. (Note: Cited for chemical property data of the enantiomer).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.